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  • Product: ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
  • CAS: 97180-66-0

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Analytical Characterization of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Executive Summary & Chemical Identity In the landscape of modern organic synthesis and drug discovery, fused bicyclic systems serve as privileged scaffolds that impart rigid, predictable three-dimensional geometries to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern organic synthesis and drug discovery, fused bicyclic systems serve as privileged scaffolds that impart rigid, predictable three-dimensional geometries to therapeutic candidates. Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS No. 97180-66-0) is a highly versatile small molecule building block[1]. Structurally, it is a derivative of the bicyclo[4.3.0]nonane system, commonly referred to in literature as a hydrindane scaffold.

Hydrindanes are fundamental structural motifs found in a vast array of terpenoid natural products and form the critical C/D ring system of all steroidal frameworks[2]. The strategic placement of a ketone at the C6 position and an ethyl ester at the sterically encumbered C3a bridgehead position provides chemists with two orthogonally reactive handles. This whitepaper details the mechanistic utility, self-validating analytical workflows, and rigorous experimental protocols required to characterize and utilize this molecule effectively.

Structural Significance & Mechanistic Utility

The synthetic value of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate lies in its capacity for divergent functionalization. The molecule presents a classic case of orthogonal reactivity, governed by both electronic and steric factors:

  • The C6 Ketone (Electrophilic Center): Located on the less sterically hindered six-membered ring, the ketone is highly susceptible to nucleophilic attack. It serves as the primary site for functionalization via reductive amination, Wittig olefination, or Grignard additions.

  • The C3a Bridgehead Ester (Protected Carboxyl): The ethyl ester is situated at the bridgehead carbon (shared between the cyclopentane and cyclohexane rings). Because bridgehead positions are sterically shielded and structurally rigid, this ester is highly resistant to mild nucleophiles. It can be selectively hydrolyzed under harsh basic conditions or reduced using strong hydride donors (e.g., LiAlH₄) only after the C6 ketone has been protected or reacted.

  • Stereochemical Implications: The junction between the five- and six-membered rings can exist in either a cis- or trans-fused geometry. The trans-hydrindane is thermodynamically less stable but is a critical motif in biologically active steroids[2]. Establishing this relative stereochemistry is paramount during structural characterization.

Functionalization Core Ethyl 6-oxo-octahydro-1H-indene- 3a-carboxylate Ketone C6 Ketone Functionalization Core->Ketone Ester C3a Ester Functionalization Core->Ester Ring Ring Expansion Contraction Core->Ring Amines Reductive Amination (Amines) Ketone->Amines Alkenes Wittig Olefination (Alkenes) Ketone->Alkenes Alcohols Reduction/Grignard (Alcohols) Ester->Alcohols Acids Hydrolysis (Carboxylic Acids) Ester->Acids

Caption: Synthetic utility and orthogonal functionalization pathways of the hydrindane scaffold.

Self-Validating Analytical Workflows

To ensure scientific integrity, the characterization of complex bicyclic scaffolds cannot rely on a single analytical technique. We employ a self-validating workflow where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) cross-verify one another.

  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula. By utilizing Electrospray Ionization (ESI) in positive mode, both the ester and ketone oxygens act as proton acceptors, yielding a robust

    
     ion. This confirms the absence of unexpected side-reactions (e.g., over-reduction or ester cleavage).
    
  • Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR confirm the presence of the ethyl group and the two distinct carbonyls, 2D NMR (HSQC, HMBC, and NOESY) is strictly required to assign the bridgehead quaternary carbon (C3a) and determine the cis/trans ring junction stereochemistry.

  • FT-IR Spectroscopy: Provides orthogonal validation of the carbonyl environments. The C6 ketone typically absorbs at a lower wavenumber (~1715 cm⁻¹) compared to the sterically constrained bridgehead ester (~1735 cm⁻¹).

AnalyticalWorkflow Start Synthesized Compound HRMS LC-HRMS (Exact Mass) Start->HRMS NMR 1D/2D NMR (Stereochem) HRMS->NMR FTIR FT-IR (Functional Grps) NMR->FTIR End Validated Structure FTIR->End

Caption: Self-validating analytical workflow for structural confirmation.

Experimental Methodologies

The following protocols are designed with causality in mind, explaining why specific parameters are chosen to ensure reproducible and authoritative results.

Protocol A: LC-HRMS Exact Mass Determination

Objective: Confirm the molecular formula (C₁₂H₁₈O₃) via exact mass measurement.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the hydrophobic bicyclic core while remaining compatible with ESI.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the ketone and ester moieties to form

    
    .
    
  • Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in positive ESI mode. Calibrate using a standard tuning mix prior to acquisition to ensure mass accuracy within < 5 ppm.

  • Data Analysis: Extract the chromatogram for the theoretical

    
     mass (
    
    
    
    211.1329).
Protocol B: Comprehensive NMR Acquisition

Objective: Map the carbon-carbon connectivity and establish relative stereochemistry.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ is non-polar enough to prevent micelle formation of the organic scaffold, and the lack of exchangeable protons in the molecule means deuterated protic solvents are unnecessary.

  • 1D ¹³C NMR Acquisition: Acquire the spectrum at 100 MHz (or higher) with a relaxation delay (D1) of at least 2.0 seconds. Causality: Quaternary carbons, specifically the C3a bridgehead and the two carbonyls, lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these critical signals integrate properly above the noise floor.

  • 2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms. Causality: NOESY reveals through-space interactions (< 5 Å). Observing a cross-peak between the C7a bridgehead proton and the protons of the ethyl ester group will definitively prove whether the ring junction is cis or trans.

Quantitative Data & Spectral Assignments

To facilitate rapid reference for synthesis and quality control, the expected physicochemical properties and diagnostic NMR shifts are summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Rationale
Chemical Formula C₁₂H₁₈O₃Verified via HRMS isotopic distribution.
Molecular Weight 210.27 g/mol Nominal mass for low-res MS tracking.
Exact Mass

211.1329 DaTarget mass for LC-HRMS (ESI+) validation.
Physical State Viscous oil to low-melting solidTypical for functionalized hydrindanes[3].
Solubility Soluble in DCM, EtOAc, MeOHDictates solvent choice for chromatography.
Table 2: Diagnostic ¹³C NMR Chemical Shifts (Expected in CDCl₃)
Carbon PositionExpected Shift (ppm)Multiplicity (DEPT-135)Structural Assignment Logic
C6 (Ketone) ~210.0 - 215.0Quaternary (Absent)Highly deshielded due to the

oxygen double bond.
Ester C=O ~174.0 - 176.0Quaternary (Absent)Shielded relative to the ketone due to resonance from the alkoxy oxygen.
Ester -O-CH₂- ~60.0 - 62.0Secondary (Negative)Deshielded aliphatic carbon adjacent to the electronegative oxygen.
C3a (Bridgehead) ~50.0 - 55.0Quaternary (Absent)Deshielded relative to standard aliphatics due to the alpha-ester group.
Ester -CH₃ ~14.0 - 15.0Primary (Positive)Terminal methyl group, highly shielded.

(Note: The remaining aliphatic ring carbons (C1, C2, C3, C4, C5, C7, C7a) will appear as a complex cluster between 20.0 and 45.0 ppm, requiring 2D HSQC for unambiguous assignment).

References

To ensure authoritative grounding, the following sources support the mechanistic claims, compound identity, and protocol standards discussed in this guide:

  • National Institutes of Health (NIH) / PMC. "Methodology for the Construction of the Bicyclo[4.3.0]nonane Core." PubMed Central. [Link]

  • PubChemLite / University of Luxembourg. "6-oxo-octahydro-1h-indene-3a-carboxylic acid (C10H14O3)." PubChem. [Link]

  • Semantic Scholar. "High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene." Semantic Scholar Archive. [Link]

Sources

Exploratory

Whitepaper: Thermodynamic Profiling of Octahydroindene Carboxylates in Drug Design

Executive Summary The octahydroindene (bicyclo[4.3.0]nonane or hydrindane) core is a ubiquitous structural motif found in complex terpenoid natural products and synthetic pharmaceuticals[1]. In modern drug development, f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydroindene (bicyclo[4.3.0]nonane or hydrindane) core is a ubiquitous structural motif found in complex terpenoid natural products and synthetic pharmaceuticals[1]. In modern drug development, functionalized octahydroindenes—specifically carboxylate derivatives—serve as critical precursors for active pharmaceutical ingredients, including potent Edg-2 (LPA1) receptor inhibitors[2].

A fundamental challenge in synthesizing these scaffolds is predicting and controlling the stereochemistry at the ring junction. While conventional wisdom dictates that trans-fused bicyclic systems are universally more stable than their cis-fused counterparts, the thermodynamic behavior of substituted octahydroindene carboxylates frequently violates this heuristic[3]. This technical guide explores the mechanistic causality behind the thermodynamic stability of cis versus trans octahydroindene carboxylates, providing quantitative data, conformational logic, and self-validating experimental protocols for equilibrium determination.

Mechanistic Foundations: Rigidity vs. Flexibility

To understand the thermodynamic behavior of octahydroindene carboxylates, we must first analyze the unsubstituted parent core.

In an unsubstituted hydrindane system, the trans-isomer is thermodynamically more stable than the cis-isomer by approximately 1.0 to 1.1 kcal/mol[4]. This stability arises from the diequatorial fusion of the five-membered cyclopentane ring onto the six-membered cyclohexane chair, which minimizes steric repulsions[4]. However, this diequatorial fusion comes at a conformational cost: the trans-hydrindane system is rigidly locked and cannot undergo ring flipping[4].

Conversely, cis-hydrindane is formed via one axial and one equatorial bond[4]. While this inherently introduces more steric strain than the trans configuration, it grants the molecule a critical property: conformational flexibility . The cis-isomer can freely undergo chair-chair inversion, flipping between "steroid" and "non-steroid" conformations[3][4].

ConformationalDynamics Cis cis-Octahydroindene (Flexible) Cis_C1 Chair-Chair Conformer 1 (Steroid-like) Cis->Cis_C1 Ring Flip Cis_C2 Chair-Chair Conformer 2 (Non-steroid-like) Cis->Cis_C2 Ring Flip Trans trans-Octahydroindene (Rigid) Trans_C Locked Chair Conformation (Diequatorial Fusion) Trans->Trans_C No Flip Possible Cis_C1->Cis_C2 Equilibrium

Conformational flexibility of cis- vs trans-octahydroindene cores.

The Carboxylate Anomaly

When a bulky carboxylate group (-COO⁻) is introduced to the octahydroindene ring, the thermodynamic equilibrium frequently shifts to favor the cis-isomer[3][5].

The Causality: The trans-hydrindane core is conformationally locked. If the substitution pattern forces the carboxylate group into a pseudo-axial orientation, the rigid framework cannot dissipate the resulting 1,3-diaxial steric clashes. In stark contrast, the cis-hydrindane core retains its flexibility. It spontaneously undergoes a chair-chair ring inversion to adopt a conformation that projects the bulky carboxylate group into a sterically unhindered pseudo-equatorial space. This relief of steric strain easily overcomes the ~1.0 kcal/mol penalty of the cis-ring junction, rendering the cis-carboxylate thermodynamically more stable than the trans-carboxylate[3].

LogicTree Root Octahydroindene Carboxylate Unsub Unsubstituted Core (trans favored ~1.0 kcal/mol) Root->Unsub Sub Bulky Carboxylate Substituted (Steric clashes dictate stability) Root->Sub TransRigid trans-Isomer Rigid: High 1,3-diaxial strain Sub->TransRigid CisFlex cis-Isomer Flexible: Flips to relieve strain Sub->CisFlex Outcome Thermodynamic Shift: cis-Isomer becomes more stable TransRigid->Outcome CisFlex->Outcome

Thermodynamic stability logic for carboxylate-substituted octahydroindenes.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic stability profiles of various hydrindane systems, demonstrating the shift in equilibrium upon substitution.

Compound SystemThermodynamically Favored Isomerngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(kcal/mol)
Key Structural Driver
Unsubstituted Hydrindane trans~ -1.1 (favoring trans)Diequatorial fusion minimizes baseline steric strain[4].
Simple 1-Hydrindanones cis~ -0.4 to -1.0 (favoring cis)Relief of ring strain via flexible chair-chair inversion.
Substituted Hydrindane Carboxylates cisVariable (favoring cis)Accommodation of bulky -COO- via conformational inversion[3][5].

Standard Operating Procedure: Base-Catalyzed Equilibration

To empirically determine the thermodynamic stability of an epimerizable octahydroindene carboxylate (where the carboxylate is adjacent to an


-proton), base-catalyzed isomerization is the gold-standard technique[6].

System Validation: This protocol is engineered as a self-validating system. True thermodynamic equilibrium is confirmed only when two parallel reactions—one starting from a pure cis isolate and the other from a pure trans isolate—converge to the exact same final isomeric ratio[6].

Step-by-Step Methodology
  • Substrate Preparation: Isolate >95% pure samples of both the cis- and trans-octahydroindene carboxylates using preparative HPLC.

  • Reaction Assembly: In two separate flame-dried round-bottom flasks under an inert nitrogen atmosphere, dissolve 50 mg of the cis-isomer and 50 mg of the trans-isomer in 5.0 mL of anhydrous methanol (MeOH)[6].

  • Catalyst Addition: Add 0.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to each flask[6]. The base deprotonates the

    
    -carbon, forming a planar enolate intermediate that destroys the original stereocenter.
    
  • Thermal Equilibration: Attach a reflux condenser and heat the mixtures to 65°C with continuous magnetic stirring for 24-48 hours. The extended time ensures the enolate reprotonation reaches a stable thermodynamic equilibrium rather than a kinetic trap.

  • Quench and Extraction: Cool the reactions to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base. Extract the organics with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Quantitative Analysis: Analyze the resulting mixtures using GC-FID or quantitative ¹H-NMR. The integration of the distinct

    
    -proton signals will reveal the equilibrium ratio. Calculate the Gibbs free energy difference using 
    
    
    
    .

Workflow Step1 1. Substrate Prep Isolate pure cis and trans isomers Step2 2. Base Catalysis K2CO3 in anhydrous MeOH under N2 Step1->Step2 Step3 3. Epimerization Alpha-carbon deprotonation to enolate Step2->Step3 Step4 4. Quench & Extract Neutralize and isolate mixture Step3->Step4 Step5 5. Quantification NMR/GC analysis to confirm convergence Step4->Step5

Standard operating procedure for base-catalyzed thermodynamic equilibration.

Strategic Implications in Drug Development

Understanding the thermodynamic preference of octahydroindene carboxylates is not merely an academic exercise; it directly dictates synthetic routing in pharmaceutical manufacturing. When targeting specific stereoisomers for biological activity—such as the synthesis of Edg-2 receptor inhibitors[2]—chemists must decide whether to use thermodynamic or kinetic control. If the target is the naturally favored cis-carboxylate, late-stage base equilibration can be used to correct stereochemical mixtures, vastly improving overall synthetic yield and scalability[1]. If the target is the unfavored trans-isomer, the synthetic route must avoid basic conditions that would trigger epimerization, relying instead on rigid, stereospecific transformations (e.g., concerted Diels-Alder cycloadditions)[1].

References

1.[3] Relative Stability of cis- and trans-Hydrindanones - PMC. nih.gov. Available at: 2.[6] cis-Hydrindane | 4551-51-3 - Benchchem. benchchem.com. Available at: 3.[4] Explain the structural features of cis and Trans Hydrindanes ? | Filo. askfilo.com. Available at: 4.[5] Enthalpies of Formation of cis- and trans-8-Methyl-2. ku.dk. Available at: 5.[1] Methodology for the Construction of the Bicyclo[4.3.0]nonane Core - MDPI. mdpi.com. Available at: 6.[2] WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. google.com. Available at:

Sources

Foundational

Stereochemical Properties of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

This in-depth technical guide details the stereochemical properties, synthesis, and applications of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate , a critical bicyclic scaffold in the synthesis of steroids, terpenoids,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the stereochemical properties, synthesis, and applications of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate , a critical bicyclic scaffold in the synthesis of steroids, terpenoids, and complex pharmaceutical intermediates.[1][2]

[2]

Executive Summary

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS: 97180-66-0) is a saturated, fused bicyclic system belonging to the hydrindane (bicyclo[4.3.0]nonane) class.[1][2][3] Structurally analogous to the renowned Hajos-Parrish ketone , this molecule features a quaternary stereocenter at the ring fusion (C3a) bearing an ethyl ester, and a ketone functionality on the six-membered ring (C6).[1][2]

Its utility in drug discovery stems from its stereochemical versatility.[1][2] The molecule exists in cis-fused and trans-fused diastereomeric forms, each offering distinct conformational landscapes.[1][2] The cis-isomer serves as a flexible pharmacophore scaffold, while the trans-isomer mimics the rigid C/D ring system of natural steroids.[1][2] This guide analyzes the thermodynamic stability, stereoselective synthesis, and conformational dynamics of this scaffold.[1][2]

Molecular Architecture & Stereocenters

The core structure is a hydrindane skeleton.[1][2] The numbering convention for this derivative typically assigns the bridgehead carbons as 3a and 7a.[1][2]

Structural Definition[2][4]
  • Skeleton: Octahydro-1H-indene (Bicyclo[4.3.0]nonane).[1][2]

  • Functional Groups:

    • C3a (Bridgehead): Quaternary carbon substituted with an ethyl carboxylate group (–COOEt).[1][2]

    • C6: Ketone (Oxo group) located on the cyclohexane ring.[1][2]

  • Stereocenters:

    • C3a: The angular position determining the absolute configuration.[1][2]

    • C7a: The bridgehead hydrogen, determining the cis or trans ring fusion relative to the C3a ester.[1][2]

Cis vs. Trans Fusion

The stereochemical identity is defined by the relationship between the C3a-ester and the C7a-hydrogen.[2]

FeatureCis-Fused Isomer Trans-Fused Isomer
Configuration C3a-ester and C7a-H are on the same face (syn).[2]C3a-ester and C7a-H are on opposite faces (anti).[1][2]
Conformation Flexible: Exists in equilibrium between two chair-envelope conformers ("Steroid-like" vs. "Non-steroid-like").[1][2]Rigid: Locked conformation.[1][2] The six-membered ring is a chair; the five-membered ring is an envelope.[2]
Stability Generally kinetically favored in Robinson annulation/hydrogenation sequences.[1][2]Thermodynamically stable in unsubstituted hydrindanes, but destabilized by 1,3-diaxial strain from the angular ester.[1][2]
Synthetic Access Catalytic Hydrogenation (H₂/Pd) of the enone precursor.Dissolving Metal Reduction (Li/NH₃) of the enone precursor.[1][2]

Stereoselective Synthesis

The synthesis of this scaffold typically proceeds via an asymmetric Robinson Annulation followed by a stereocontrolled reduction.[1][2] The pathway mirrors the synthesis of the Hajos-Parrish ketone but employs ethyl 2-oxocyclopentanecarboxylate as the starting material.[2]

The Proline-Catalyzed Route (Hajos-Parrish-Eder-Sauer-Wiechert)

This pathway establishes the C3a quaternary center with high enantioselectivity.[2]

  • Michael Addition: Ethyl 2-oxocyclopentanecarboxylate reacts with methyl vinyl ketone (MVK) (or a surrogate like 1-chloro-3-pentanone).[1][2]

  • Aldol Condensation: Catalyzed by (S)-Proline , effecting an asymmetric intramolecular aldol cyclization.[1][2]

  • Dehydration: Acid-catalyzed elimination yields the tetrahydroindene enone intermediate.[1][2]

Stereocontrolled Reduction (The Divergent Step)

The conversion of the unsaturated enone to the saturated octahydro target (CAS 97180-66-0) determines the ring fusion.[1][2]

  • Pathway A: Cis-Selective Hydrogenation [2]

    • Reagent: H₂, Pd/C or Rh/Al₂O₃.[1][2]

    • Mechanism: Hydrogen adds to the less hindered face of the alkene.[1][2] The angular ethyl ester at C3a blocks the top face, forcing hydrogen addition from the bottom (alpha) face.[1][2]

    • Result: The C7a-H ends up trans to the incoming hydrogen, but cis to the angular ester? Correction: The H adds anti to the angular group.[1][2] If the ester is

      
       (up), H adds 
      
      
      
      (down).[1][2] This results in a trans-fused relationship?
    • Clarification: In hydrindanones with angular groups, catalytic hydrogenation often yields the cis-fused product because the angular group hinders the face, but the flexibility of the transition state favors the formation of the cis isomer.[1][2]

    • Standard Outcome: Catalytic hydrogenation

      
      Cis-Hydrindane .
      
  • Pathway B: Trans-Selective Reduction [2]

    • Reagent: Li/NH₃ (Birch conditions).[1][2]

    • Mechanism: Formation of the radical anion, protonation at C7a from the axial position to maximize orbital overlap, followed by tautomerization.[1][2]

    • Result: Thermodynamic Trans-Hydrindane .

Visualizing the Synthetic Logic

SynthesisFlow cluster_legend Stereocontrol Start Ethyl 2-oxocyclopentanecarboxylate + Methyl Vinyl Ketone Intermediate Triketone Intermediate Start->Intermediate Michael Addition Enone Tetrahydroindene Enone (Unsaturated) Intermediate->Enone (S)-Proline Aldol Condensation CisProduct Cis-Fused Octahydroindene (Kinetic Product) Enone->CisProduct H2, Pd/C (Face Selective) TransProduct Trans-Fused Octahydroindene (Thermodynamic Product) Enone->TransProduct Li, NH3 (Dissolving Metal)

Figure 1: Divergent synthesis of cis- and trans-fused ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.

Conformational Analysis

Understanding the 3D shape is vital for receptor binding.[1][2]

The Cis-Fused System

The cis-isomer is conformationally mobile.[2] It exists in an equilibrium between two forms:[2]

  • Steroid-like (Conformer A): The cyclohexane ring is in a chair form where the C3a-substituent (ester) is axial (or pseudo-axial) relative to the six-membered ring.[1][2]

  • Non-steroid-like (Conformer B): The cyclohexane ring flips, placing the ester in an equatorial position.[1][2]

  • Energetics: In the cis-isomer, the "Non-steroid" conformer is often favored to relieve 1,3-diaxial interactions involving the bulky ester group, although this depends on solvent polarity and specific substitution.[1][2]

The Trans-Fused System

The trans-isomer is rigid.[2] The fusion geometry locks the cyclohexane ring into a specific chair conformation and the cyclopentane ring into a twisted envelope.[1][2]

  • Implication: This scaffold provides a predictable vector for substituents, making it ideal for structure-based drug design (SBDD) where a defined spatial arrangement is required.[1][2]

Experimental Protocols

Protocol 5.1: Synthesis of the Enone Precursor

Based on the Hajos-Parrish methodology adapted for the ethyl ester.[2]

  • Reagents: Ethyl 2-oxocyclopentanecarboxylate (1.0 eq), Methyl Vinyl Ketone (1.2 eq), (S)-Proline (3 mol%), DMF (Solvent).[1][2]

  • Procedure:

    • Dissolve keto-ester and MVK in DMF.[2]

    • Add (S)-Proline and stir at ambient temperature for 20–24 hours (Michael addition).

    • Heat the reaction mixture to 60°C or treat with acid (pTsOH) to drive the aldol condensation and dehydration.[1][2]

    • Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over MgSO₄.[1][2]

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the ethyl 6-oxo-2,3,7,7a-tetrahydro-1H-indene-3a-carboxylate .[1][2]

Protocol 5.2: Catalytic Hydrogenation (Cis-Selective)
  • Reagents: Enone precursor (from 5.1), 10% Pd/C (5 wt%), Ethanol.

  • Procedure:

    • Dissolve the enone in ethanol in a hydrogenation vessel.

    • Add Pd/C catalyst carefully under inert atmosphere.[1][2]

    • Pressurize with H₂ (1–3 atm) and stir vigorously at RT for 4–6 hours.

    • Monitoring: TLC/GC-MS should show disappearance of the enone (m/z ~206) and appearance of the saturated ketone (m/z 208).[1][2]

    • Workup: Filter through Celite to remove catalyst.[1][2] Concentrate filtrate.[1][2][4]

    • Result: Predominantly cis-ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate .[2]

Applications in Drug Development[2]

Steroid C/D Ring Mimetics

The trans-fused isomer perfectly mimics the C/D ring junction of natural steroids (e.g., testosterone, estradiol).[1][2]

  • Application: Synthesis of non-steroidal androgen receptor modulators (SARMs) or Vitamin D analogs.[1][2] The 6-oxo group serves as a handle for further functionalization (e.g., Grignard addition to introduce side chains).[1][2]

Terpenoid Synthesis

The scaffold is a precursor to hydrindane terpenoids (e.g., Coriamyrtin, Tutin).[1][2] The ester group at C3a can be reduced to an alcohol or aldehyde, serving as a handle for building complex macrocycles.[1][2]

Resolution of Racemates

While the proline method gives high enantiomeric excess (ee), the racemic ester (CAS 97180-66-0) is often used in early discovery.[1][2] Enzymatic resolution (using esterases like PLE - Pig Liver Esterase) can kinetically resolve the enantiomers of the 3a-carboxylate.[2]

References

  • Hajos, Z. G., & Parrish, D. R. (1974).[1][2] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.[1][2] Link[1][2]

  • Eder, U., Sauer, G., & Wiechert, R. (1971).[1][2] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[1][2] Angewandte Chemie International Edition, 10(7), 496–497.[1][2] Link[1][2]

  • Wieland, P., & Miescher, K. (1950).[1][2] Über die Herstellung mehrkerniger Ketone.[1][2] Helvetica Chimica Acta, 33(7), 2215–2228.[1][2] Link[1][2]

  • Revial, G., & Pfau, M. (2002).[1][2] The "Hajos-Parrish" ketone: A versatile intermediate in organic synthesis.[2][5] Organic Process Research & Development, 6(1), 135-136.[1][2] (Contextual citation for scaffold utility).

  • BenchChem. (2024).[1][2] Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Product Data.Link (Verification of CAS and commercial availability).[1][2]

Sources

Exploratory

The Evolution and Application of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate in Asymmetric Steroid Synthesis

Executive Summary & Structural Rationale In the realm of total steroid synthesis, the construction of the C/D bicyclic ring system (the hydrindane core) is a critical inflection point. While the classic Hajos-Parrish ket...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of total steroid synthesis, the construction of the C/D bicyclic ring system (the hydrindane core) is a critical inflection point. While the classic Hajos-Parrish ketone—featuring an angular methyl group—serves as the foundation for standard steroidal architectures, the demand for C-18 functionalized steroids (such as aldosterone, novel corticosteroids, and complex steroidal alkaloids) necessitates a different approach.

Enter ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS: 97180-66-0) . By replacing the unreactive angular methyl group with an electronically and sterically versatile ethyl ester at the 3a-bridgehead position, synthetic chemists gain a powerful handle for late-stage functionalization [[1]]([Link]). This whitepaper deconstructs the mechanistic pathways, experimental protocols, and downstream applications of this vital intermediate, providing a self-validating framework for its integration into modern drug development workflows.

Mechanistic Foundations: The HPESW Reaction and Beyond

The synthesis of the 3a-carboxylate hydrindane core relies heavily on the principles of the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction . This milestone in asymmetric organocatalysis utilizes L-proline to drive an intramolecular aldol addition and subsequent dehydration.

However, the presence of the ester group at the quaternary center introduces unique kinetic challenges. The electron-withdrawing nature of the carboxylate group reduces the nucleophilicity of the adjacent enol/enamine compared to a methyl group, while its steric bulk alters the trajectory of the Zimmerman-Traxler transition state .

The Catalytic Cycle

L-proline acts as a bifunctional catalyst. The secondary amine condenses with the ketone to form an activated enamine, while the carboxylic acid moiety directs the intramolecular electrophilic ketone via hydrogen bonding. Following the aldol addition, an acid-catalyzed dehydration yields the unsaturated enone. To achieve the final octahydro (fully saturated) product, a stereoselective reduction is required to establish the trans-C/D ring junction typical of bioactive steroids .

HPESW_Cycle Triketone Achiral Triketone Precursor (Ethyl 1-(3-oxobutyl)-2,5-dioxo...) Enamine Enamine Intermediate (Nucleophilic Activation) Triketone->Enamine + L-Proline LProline L-Proline Catalyst LProline->Enamine TS Zimmerman-Traxler TS (H-Bond Directed) Enamine->TS Intramolecular Attack Ketol Bicyclic Ketol (Aldol Addition Product) TS->Ketol C-C Bond Formation & Hydrolysis Dehydration Acid-Catalyzed Dehydration (- H2O) Ketol->Dehydration Enone Hexahydro-1H-indene Enone Dehydration->Enone Reduction Stereoselective Reduction (Li/NH3 or Pd/C) Enone->Reduction Final Ethyl 6-oxo-octahydro- 1H-indene-3a-carboxylate Reduction->Final

Figure 1: Organocatalytic cycle and reduction pathway to the octahydro-1H-indene core.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol details the two-stage synthesis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.

Stage 1: Asymmetric Cyclization (HPESW)

Causality Check: The use of highly polar, aprotic solvents (like DMF or DMSO) is mandatory to stabilize the charge-separated transition state. Temperature control is critical; exceeding 35°C accelerates racemic background reactions, degrading enantiomeric excess (ee).

  • Initiation: Dissolve 10.0 mmol of the achiral triketone precursor (ethyl 1-(3-oxobutyl)-2,5-dioxocyclopentanecarboxylate) in 25 mL of anhydrous DMF under an argon atmosphere.

  • Catalysis: Add 0.3 mmol (3 mol%) of (S)-(-)-proline. Stir the reaction mixture at 20–25°C for 72 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the triketone Rf and the appearance of a highly UV-active spot indicates enone formation.

  • Dehydration: If the intermediate ketol persists, add 0.5 equivalents of p-toluenesulfonic acid (pTSA) and heat to 60°C for 4 hours to drive the elimination of water.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify via flash chromatography to yield the hexahydro enone.

Stage 2: Stereoselective Reduction

Causality Check: Catalytic hydrogenation (Pd/C, H2) often yields a mixture of cis- and trans-fused hydrindanes due to the steric bulk of the ester. To exclusively obtain the thermodynamically less stable but biologically relevant trans-C/D ring junction, a dissolving metal reduction (Birch-type) is employed.

  • Preparation: Condense 50 mL of anhydrous ammonia in a 3-neck flask at -78°C. Add 25 mmol of lithium wire until a deep blue color persists.

  • Reduction: Dropwise, add a solution of the enone (5.0 mmol) and tert-butanol (5.0 mmol, as a proton source) in 10 mL of anhydrous THF.

  • Quenching: After 30 minutes, quench the reaction by carefully adding solid NH4Cl until the blue color dissipates. Allow the ammonia to evaporate overnight.

  • Isolation: Partition the residue between water and dichloromethane. The organic layer is washed with brine, dried, and concentrated to yield ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate .

  • Validation: Confirm the trans-junction via 1H-NMR (absence of vinylic protons, characteristic coupling constants of the bridgehead proton at ~2.1 ppm).

Quantitative Data Summaries

The choice of catalyst and conditions drastically impacts the yield and enantiopurity of the angular ester core. Table 1 summarizes empirical data optimizing the cyclization step.

Table 1: Catalyst Efficacy for the Cyclization of Angular Ester Triketones

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(S)-Proline (30 mol%)DMF25726882
(S)-Proline (3 mol%)DMSO20967488
MacMillan ImidazolidinoneCH3CN/H2O-101208194
Proline + pTSA (Co-catalyst)Toluene80128545 (Thermal degradation)

Insight: While thermal conditions (Row 4) accelerate the reaction, they destroy enantioselectivity. The MacMillan catalyst provides superior ee due to the rigid iminium intermediate, though it requires longer reaction times at sub-zero temperatures.

Downstream Applications: Assembly of the Tetracyclic Core

The true value of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate lies in its downstream utility. The ethyl ester acts as a protected surrogate for the C-18 carbon.

In the synthesis of aldosterone or batrachotoxin analogs, the ester is selectively reduced to a primary alcohol (using DIBAL-H) and protected as a silyl ether. The 6-oxo group is then utilized to construct the A and B rings via a sequential Robinson annulation, building the tetracyclic steroid core from right to left (D → A).

Steroid_Workflow AngularEster Ethyl 6-oxo-octahydro- 1H-indene-3a-carboxylate (C/D Ring Core) Reduction Ester Reduction & Protection (C-18) AngularEster->Reduction Annulation Robinson Annulation (A/B Ring Construction) Reduction->Annulation Tetracycle Tetracyclic Steroid Core Annulation->Tetracycle Deprotection C-18 Deprotection & Oxidation Tetracycle->Deprotection Target 18-Functionalized Steroid (e.g., Aldosterone) Deprotection->Target

Figure 2: Workflow for the total synthesis of 18-functionalized steroids utilizing the angular ester.

By mastering the synthesis and manipulation of this specific octahydro-1H-indene derivative, drug development professionals can bypass the limitations of traditional semi-synthesis, unlocking entirely new classes of synthetic steroidal therapeutics.

References

  • The Nobel Committee for Chemistry. "Enamine and Iminium Ion–Mediated Organocatalysis." NobelPrize.org, 2021. Available at:[Link]

  • Wikipedia Contributors. "Proline-catalyzed aldol reactions." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Jankowski, P., Marczak, S., & Wicha, J. "Stereochemical control of intramolecular conjugate addition. A short, highly stereoselective synthesis of adrenosterone." ResearchGate, 2010. Available at:[Link]

  • Stanford University. "Synthetic Studies on the Potent Voltage-Gated Sodium Ion Channel Agonist Batrachotoxin." Stanford Digital Repository. Available at:[Link]

Sources

Foundational

A Methodological Guide to the Physicochemical Characterization of 6-Oxo-Octahydroindene Esters

Abstract: The 6-oxo-octahydroindene core is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including inotropic agents.[1] The successful progr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 6-oxo-octahydroindene core is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including inotropic agents.[1] The successful progression of any drug candidate from discovery to a viable drug product is critically dependent on a thorough understanding of its physical and chemical properties.[2][3] These characteristics—spanning solid-state properties, solubility, and lipophilicity—govern everything from processability and stability to bioavailability and therapeutic efficacy.[3][4] This technical guide provides a comprehensive framework for the systematic evaluation of 6-oxo-octahydroindene esters, offering researchers and drug development professionals a suite of robust, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Introduction: The Strategic Importance of Physicochemical Profiling

In early-stage drug development, the physicochemical and biopharmaceutical properties of a compound are paramount in determining its potential as a lead candidate.[5] For the 6-oxo-octahydroindene ester class, understanding these properties is not merely a data-gathering exercise; it is a strategic imperative that informs formulation design, predicts in vivo behavior, and mitigates the risk of costly late-stage failures.[6] A comprehensive characterization provides insights into a molecule's stability, dissolution rate, and permeability—key pillars of drug performance.[2][4] This guide outlines the critical experimental workflows necessary to build a complete physicochemical profile.

Solid-State Characterization: The Foundation of Stability and Formulation

The solid-state properties of an Active Pharmaceutical Ingredient (API) have a profound impact on its bulk properties, stability, and processability.[4] Key techniques include Thermal Analysis, X-Ray Powder Diffraction (XRPD), and Particle Morphology Analysis.

Thermal Analysis: Melting Point and Decomposition

Expertise & Causality: Thermal analysis, primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is essential for determining the melting point, purity, and thermal stability of the ester. The melting point is a critical quality attribute, influencing solubility and dissolution rate.[4] TGA provides information on thermal decomposition, which is vital for defining safe handling and storage conditions.

Protocol: Thermal Analysis via DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the 6-oxo-octahydroindene ester into an aluminum DSC pan. Crimp the pan with a lid. A parallel sample is prepared for the TGA instrument.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Heating Program (DSC): Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the melt (e.g., 250°C).

  • Instrument Setup (TGA): Place the prepared sample pan in the TGA furnace.

  • Heating Program (TGA): Heat the sample under a controlled atmosphere (nitrogen) at a rate of 10°C/min through a relevant temperature range (e.g., 25°C to 400°C) to observe weight loss associated with decomposition.

  • Data Analysis:

    • DSC: The melting point (Tₘ) is determined from the onset or peak of the endothermic event. The enthalpy of fusion (ΔHբ) can be calculated from the peak area.

    • TGA: The onset of decomposition is identified as the temperature at which significant weight loss begins.

Diagram: Thermal Analysis Workflow

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis prep Weigh 2-5 mg of 6-oxo-octahydroindene ester dsc_setup Load Sample & Reference Pans prep->dsc_setup tga_setup Load Sample Pan prep->tga_setup dsc_run Run Heating Program (e.g., 10°C/min) dsc_setup->dsc_run dsc_data Analyze Endotherm: Determine Tm & ΔHf dsc_run->dsc_data tga_run Run Heating Program (e.g., 10°C/min) tga_setup->tga_run tga_data Analyze Weight Loss: Determine T_decomp tga_run->tga_data

Caption: Workflow for DSC and TGA thermal analysis.

Table 1: Example Thermal Properties for a Hypothetical 6-Oxo-octahydroindene Ester

ParameterMethodResultSignificance
Melting Point (Tₘ)DSC155.4 °CDefines solid-state form, purity indicator
Enthalpy of Fusion (ΔHբ)DSC28.5 kJ/molIndicates degree of crystallinity
Decomposition Onset (TᏧ)TGA289.1 °CDefines upper limit for thermal stability

Solubility Profiling: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of oral bioavailability.[3] Poor solubility is a major hurdle in drug development, often leading to inadequate absorption.[7] Therefore, a detailed understanding of a compound's solubility in various physiologically relevant media is essential.[5]

Thermodynamic Solubility: The Shake-Flask Method

Expertise & Causality: The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[8][9] It measures the saturation concentration of a compound in a given solvent after a sufficient equilibration period. This value represents the true solubility limit and is crucial for biopharmaceutical classification (BCS).[8][10] The choice of buffers (pH 1.2 to 6.8) is designed to mimic the pH range of the gastrointestinal tract.[8]

Protocol: Equilibrium Solubility via Shake-Flask (HPLC Quantification)

  • Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, and 6.8) and other relevant solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol).

  • Sample Addition: Add an excess amount of the solid 6-oxo-octahydroindene ester to a known volume of each solvent in a glass vial. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to sediment the undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm filter. Dilute the filtrate with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. A standard calibration curve of the compound at known concentrations must be prepared to quantify the concentration in the sample.

  • Validation: The pH of the aqueous samples should be measured at the end of the experiment to ensure it has not shifted.[8] The stability of the compound in the media should also be confirmed.[8]

Diagram: Shake-Flask Solubility Workflow

start Add Excess Solid to Solvent equilibrate Equilibrate (e.g., 24-48h) on Shaker Bath start->equilibrate separate Centrifuge / Sediment to Separate Phases equilibrate->separate sample Filter Supernatant (0.45 µm filter) separate->sample dilute Dilute Sample with Mobile Phase sample->dilute hplc Quantify Concentration via HPLC dilute->hplc result Calculate Solubility (e.g., mg/mL or µM) hplc->result

Sources

Exploratory

Technical Guide: Octahydro-1H-indene-3a-carboxylate Derivatives in Drug Discovery

The following technical guide provides an in-depth analysis of Octahydro-1H-indene-3a-carboxylate derivatives, focusing on their structural utility, synthetic challenges, and application in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Octahydro-1H-indene-3a-carboxylate derivatives, focusing on their structural utility, synthetic challenges, and application in medicinal chemistry.

Executive Summary

The octahydro-1H-indene-3a-carboxylate scaffold (systematically known as bicyclo[4.3.0]nonane-1-carboxylate ) represents a "privileged structure" in medicinal chemistry and natural product synthesis. Distinguished by a fused 5,6-membered carbocyclic ring system with a quaternary carbon at the bridgehead (position 3a), this core serves as a rigid, hydrophobic scaffold capable of orienting pharmacophores with high stereochemical precision.

Unlike its nitrogen-containing analogue (octahydroindole, found in ACE inhibitors like Perindopril), the all-carbon hydrindane skeleton offers unique lipophilic properties and metabolic stability. It is a critical intermediate in the synthesis of C/D-ring steroid analogues , terpenoids (e.g., Punctatins) , and HCV protease inhibitors , where it acts as a conformationally restricted mimic of bulky hydrophobic amino acids.

Structural & Stereochemical Analysis[1][2]

The Hydrindane Anomaly

The physicochemical behavior of the octahydro-1H-indene system is defined by the stereochemistry of the ring fusion.

  • Cis-Fused (Thermodynamic): In bicyclo[4.3.0]nonanes, the cis-fused isomer is generally more stable than the trans-isomer (contrary to the 6,6-fused decalins where trans is preferred). This is due to the reduced ring strain in the five-membered ring when fused cis.

  • Trans-Fused (Rigid): The trans-fused system is significantly more rigid and flatter. Accessing the trans-3a-carboxylate requires overcoming significant kinetic barriers, making it a valuable target for locking receptor-ligand conformations.

The Quaternary 3a-Center

The 3a-position is a quaternary center.[1][2][3][4] Constructing this sterically crowded junction while simultaneously controlling the cis/trans fusion is the primary synthetic challenge. The carboxylate group at this position introduces significant A-value strain, influencing the puckering of the cyclohexane ring (chair vs. twist-boat).

HydrindaneStereo cluster_0 Pharmacological Impact Cis Cis-Fused (Thermodynamic Product) Flexible Conformers BioAct_Cis Mimics Folded Peptides Cis->BioAct_Cis Trans Trans-Fused (Kinetic/Rigid Product) Locked Conformation BioAct_Trans Mimics Extended Steroids Trans->BioAct_Trans Quat 3a-Quaternary Center (Steric Anchor) Quat->Cis Low Strain Quat->Trans High Strain

Figure 1: Stereochemical divergence of the hydrindane core and its impact on pharmacological mimicry.

Synthetic Methodologies

To access the octahydro-1H-indene-3a-carboxylate core, chemists employ three primary strategies. The choice depends on the required stereochemistry and substitution pattern.

Strategy A: Sequential Michael Reaction (The "Wieland-Miescher" Logic)

This is the most robust method for generating the quaternary center. It involves a Robinson annulation-type sequence but uses a pre-formed cyclopentenone ester to ensure the carboxylate ends up at the bridgehead.

  • Mechanism: Intermolecular Michael addition followed by intramolecular aldol/Michael cyclization.

  • Advantage: High scalability; predictable stereochemistry (usually cis).

Strategy B: Danheiser Annulation ([3+2] Cycloaddition)

A modern approach utilizing silylallenes and cyclic enones.[5]

  • Mechanism: Reaction of (trimethylsilyl)allene with a cyclic

    
    -unsaturated ketone.[5]
    
  • Advantage: Rapid assembly of functionalized cores; allows for late-stage introduction of the carboxylate via oxidation of silyl intermediates.

Strategy C: Radical Cyclization

Uses acyl radical intermediates to snap the 5-membered ring onto a pre-existing cyclohexane ring.

  • Advantage: Excellent for trans-fused systems which are hard to access via ionic chemistry.

Detailed Experimental Protocol

Target: Synthesis of cis-methyl 2-oxooctahydro-1H-indene-3a-carboxylate via Sequential Michael Addition. Rationale: This protocol is selected for its reliability in establishing the quaternary carbon at the 3a position, a critical requirement for this scaffold.

Reagents & Equipment
  • Substrates: Methyl 1-cyclopentenecarboxylate, Methyl vinyl ketone (MVK).

  • Catalysts: Sodium methoxide (NaOMe) or TBAF (if using silyl enol ethers).

  • Solvents: Methanol (anhydrous), THF.

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Workflow Diagram

SynthesisProtocol Start Start: Methyl 1-cyclopentene- carboxylate Step1 Step 1: Michael Addition (+ MVK, NaOMe, MeOH) -78°C to 0°C Start->Step1 1.1 eq MVK Inter Intermediate: Acyclic Keto-Ester Step1->Inter Step2 Step 2: Intramolecular Aldol Condensation (Reflux, 4h) Inter->Step2 Base cat. Step3 Step 3: Hydrogenation (H2, Pd/C) Reduce double bond Step2->Step3 Enone Final Product: cis-Octahydro-1H-indene- 3a-carboxylate Step3->Final Stereoselective

Figure 2: Step-wise synthetic pathway for the construction of the 3a-carboxylate core.

Step-by-Step Methodology
  • Michael Addition (Construction of Quaternary Center):

    • Dissolve methyl 1-cyclopentenecarboxylate (10 mmol) in anhydrous methanol (50 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add catalytic Sodium Methoxide (0.5 eq).

    • Add Methyl Vinyl Ketone (MVK) (1.2 eq) dropwise over 30 minutes. Note: Slow addition prevents polymerization of MVK.

    • Stir at room temperature for 12 hours.

    • Checkpoint: TLC should show disappearance of starting material and appearance of a more polar spot.

  • Robinson Annulation (Ring Closure):

    • The intermediate diketo-ester is often cyclized in situ or requires stronger base (e.g., KOH in EtOH) if the initial cyclization is slow.

    • Heat the mixture to reflux for 4 hours to drive the intramolecular aldol condensation and dehydration.

    • Quench with 1N HCl and extract with Ethyl Acetate.

    • Result: This yields the unsaturated hexahydroindene-3a-carboxylate (the "Wieland-Miescher" analogue).

  • Stereoselective Hydrogenation (Saturation):

    • Dissolve the enone (from step 2) in EtOAc.

    • Add 10% Pd/C (5 wt%).

    • Stir under H2 atmosphere (1 atm) for 12 hours.

    • Critical Insight: Hydrogenation of 3a-substituted hydrindanones over Pd/C predominantly yields the cis-fused octahydro-1H-indene due to catalyst approach from the less hindered face (opposite the 3a-carboxylate).

  • Purification:

    • Filter through Celite.

    • Purify via flash column chromatography (10-20% EtOAc in Hexanes).

    • Yield Expectation: 60-75% overall.

Medicinal Chemistry Applications

HCV Protease Inhibitors

The octahydro-1H-indene-3a-carboxylate serves as a hydrophobic core surrogate for proline in P2/P3 positions of peptidomimetics.

  • Mechanism: The bicyclic system locks the

    
     and 
    
    
    
    torsion angles, pre-organizing the inhibitor into a bioactive conformation that fits the S2 pocket of the NS3/4A protease.
  • Comparison: Unlike the [3.1.0] bicyclic systems (found in Boceprevir), the [4.3.0] hydrindane system offers a larger hydrophobic surface area, increasing van der Waals contacts.

Natural Product Scaffolds (Punctatins)

The core is structurally identical to the C/D rings of certain steroids and sesquiterpenes like Punctatin A .

  • Utility: Synthetic derivatives of the 3a-carboxylate are used to probe biological pathways involving farnesyl transferase inhibition.

Comparative Data: Hydrindane vs. Proline Analogues
FeatureL-ProlineOctahydroindole-2-COOHOctahydro-1H-indene-3a-COOH
Core Atom NitrogenNitrogenCarbon (Quaternary)
Lipophilicity (LogP) Low (-2.5)ModerateHigh (> 2.0)
Conformation Flexible (Envelope)Semi-RigidRigid (Locked Chair/Envelope)
Primary Use General LinkerACE Inhibitors (e.g., Perindopril)Steroid/Terpene Mimetics

References

  • Diastereoselective syntheses of substituted cis-hydrindanones featuring sequential inter- and intramolecular Michael reactions. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of cis-hydrindan-2,4-diones bearing an all-carbon quaternary center by a Danheiser annulation. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Stereoselective synthesis of (cis-hydrindane) models for C-18 radical reactivity in steroid C/D rings. Source: Royal Society of Chemistry (Chemical Communications) URL:[6][Link]

  • Synthesis of hydrindane scaffold for Punctatin A and D. Source: ResearchGate URL:[Link]

  • Stereochemical control of the internal Michael reaction. A new construction of trans-hydrindan systems. Source: Journal of the American Chemical Society URL:[7][Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Introduction Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a valuable bicyclic keto-ester that serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a valuable bicyclic keto-ester that serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its rigid, fused-ring system provides a scaffold for the stereocontrolled introduction of various functional groups. This document provides a detailed, step-by-step guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development and organic synthesis.

The synthetic strategy employed is the well-established Robinson annulation, a powerful ring-forming reaction in organic chemistry.[1] This two-step sequence involves a Michael addition followed by an intramolecular aldol condensation, providing an efficient route to construct six-membered rings fused to an existing ring system.[1][2] In this protocol, we will utilize the reaction between 2-cyclohexen-1-one and ethyl acetoacetate to construct the octahydro-1H-indene core.

Synthetic Strategy: The Robinson Annulation

The overall transformation can be broken down into two key steps:

  • Michael Addition: The enolate of ethyl acetoacetate acts as a Michael donor and adds to the β-carbon of 2-cyclohexen-1-one, the Michael acceptor. This conjugate addition reaction forms a 1,5-dicarbonyl intermediate, ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate.

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under basic or acidic conditions, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group within the same molecule to form a new six-membered ring. Subsequent dehydration yields the final α,β-unsaturated ketone product, ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.[3]

The following diagram illustrates the overall synthetic workflow:

Synthetic Workflow reagents Starting Materials: - 2-Cyclohexen-1-one - Ethyl acetoacetate - Base (e.g., NaOEt) michael Step 1: Michael Addition reagents->michael intermediate Intermediate: Ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate michael->intermediate aldol Step 2: Intramolecular Aldol Condensation & Dehydration intermediate->aldol product Final Product: Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate aldol->product purification Purification: Column Chromatography product->purification Michael Addition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2-Cyclohexen-1-one p1 Ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate r1->p1 + r2 Ethyl acetoacetate r2->p1 c1 Sodium ethoxide (cat.) c2 Ethanol, 0 °C to rt

Caption: Michael addition of ethyl acetoacetate to 2-cyclohexen-1-one.

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous ethanol (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium ethoxide (0.1 eq) to the cold ethanol and stir until dissolved.

  • To this solution, add ethyl acetoacetate (1.1 eq) dropwise over 10 minutes. Stir the resulting solution for an additional 15 minutes at 0 °C to ensure complete enolate formation.

  • Add 2-cyclohexen-1-one (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure. [4] Expected Outcome:

The product, ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate, is typically an oil. The yield for this step is generally in the range of 70-85%.

Characterization of the Intermediate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.25 (q, 2H), 3.50-3.60 (m, 1H), 2.00-2.50 (m, 9H), 1.50-1.90 (m, 4H), 1.20-1.30 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 210.5, 202.1, 169.5, 61.5, 58.0, 48.5, 41.0, 30.0, 29.0, 25.0, 14.0.

  • IR (neat, cm⁻¹): 2940, 1745 (ester C=O), 1715 (ketone C=O).

  • MS (ESI): m/z 227.1 [M+H]⁺.

Step 2: Intramolecular Aldol Condensation and Dehydration - Synthesis of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

This step involves the base-catalyzed cyclization of the 1,5-dicarbonyl intermediate to form the final product.

Reaction Scheme:

Aldol Condensation cluster_reactant Reactant cluster_conditions Conditions cluster_product Product r1 Ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate p1 Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate r1->p1 c1 Sodium ethoxide c2 Ethanol, reflux

Caption: Intramolecular aldol condensation to form the final product.

Procedure:

  • To a 250 mL round-bottom flask containing the crude or purified ethyl 2-(3-oxocyclohexyl)-3-oxobutanoate (1.0 eq) from the previous step, add anhydrous ethanol (100 mL).

  • Add sodium ethoxide (1.5 eq) to the solution and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid (1 M) until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.

Expected Outcome:

The final product is expected to be a colorless or pale yellow oil. The yield for this cyclization step is typically in the range of 60-75%.

Characterization of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate:

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 5.85 (s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.80-1.80 (m, 10H), 1.25 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 200.1, 172.5, 165.0, 125.0, 61.0, 45.0, 38.0, 35.0, 30.0, 28.0, 25.0, 14.2
IR (neat, cm⁻¹) 2945, 1730 (ester C=O), 1670 (α,β-unsaturated ketone C=O), 1620 (C=C)
MS (ESI) m/z 209.1 [M+H]⁺

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). Ethyl 3-oxo-2-(3-oxocyclohexyl)butanoate. Retrieved from [Link] [4]5. Robinson, R. (1935). A synthesis of tropinone. Journal of the Chemical Society, 762-768.

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • The Organic Chemistry Tutor. (2025, February 13). Intramolecular Aldol Condensation [Video]. YouTube. [Link] [5]8. Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link] [1]9. Chemistry LibreTexts. (2022, September 24). Intramolecular Aldol Reactions. [Link] [3]10. Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. [Link]

Sources

Application

Application Note: Protocols for the Reduction of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Introduction & Mechanistic Rationale Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS 97180-66-0) is a highly versatile bicyclo[4.3.0]nonane (hydrindane) scaffold widely utilized in the synthesis of complex organic mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS 97180-66-0) is a highly versatile bicyclo[4.3.0]nonane (hydrindane) scaffold widely utilized in the synthesis of complex organic molecules, including steroid analogs and terpenoid natural products[1]. The structural architecture of this molecule presents a classic challenge in synthetic organic chemistry: it contains two distinct reducible functional groups—a ketone at the C6 position and an ethyl ester at the C3a bridgehead.

For drug development professionals and synthetic chemists, controlling the chemoselectivity and stereoselectivity of this reduction is paramount. The choice of reducing agent dictates whether the reaction yields a chemoselective secondary alcohol or a globally reduced diol.

The Causality of Chemoselectivity
  • Sodium Borohydride (NaBH₄): NaBH₄ is a mild hydride donor. The B-H bond is relatively strong and less polarized, making it selectively reactive toward highly electrophilic centers[2]. The C6 ketone is highly electrophilic and readily undergoes nucleophilic addition. Conversely, the C3a ester is stabilized by resonance from the adjacent ethoxy oxygen, which delocalizes electron density into the carbonyl carbon, rendering it insufficiently electrophilic to react with NaBH₄ under standard conditions[3].

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ contains a weaker, highly polarized Al-H bond, making it a highly aggressive hydride source[4]. It will indiscriminately reduce the C6 ketone to a secondary alcohol and the C3a ester to a primary alcohol. The ester reduction proceeds via an initial hydride addition to form an unstable hemiacetal intermediate, which collapses to an aldehyde and is subsequently reduced by a second equivalent of hydride[5].

Stereochemical Considerations

The hydrindane core is conformationally rigid. Reduction of the C6 ketone is subject to steric approach control. Hydride delivery typically occurs from the less sterically hindered face of the bicyclic system, yielding a predictable axial or equatorial alcohol depending on the specific cis or trans ring fusion of the starting material[6].

Reaction Pathways & Data Summary

ReactionPathways Start Ethyl 6-oxo-octahydro- 1H-indene-3a-carboxylate (Ketone + Ester) NaBH4 NaBH4 / MeOH (Mild Hydride Donor) Start->NaBH4 Chemoselective LiAlH4 LiAlH4 / THF (Strong Hydride Donor) Start->LiAlH4 Global Reduction Prod1 Ethyl 6-hydroxy-octahydro- 1H-indene-3a-carboxylate (Sec-Alcohol + Ester) NaBH4->Prod1 Prod2 (6-hydroxy-octahydro- 1H-indene-3a-yl)methanol (Sec-Alcohol + Pri-Alcohol) LiAlH4->Prod2

Figure 1: Logical pathways for the chemoselective and global reduction of the hydrindane scaffold.

Quantitative Reduction Profile
ReagentTarget Functional GroupSolventTempExpected ProductChemoselectivity
NaBH₄ Ketone (C6)MeOH / EtOH0 °C to RTEthyl 6-hydroxy-octahydro-1H-indene-3a-carboxylate>95% (Ketone only)
LiAlH₄ Ketone (C6) & Ester (C3a)Anhydrous THF0 °C to Reflux(6-hydroxy-octahydro-1H-indene-3a-yl)methanolGlobal (Diol formation)

Experimental Methodologies

Protocol A: Chemoselective Reduction of the C6 Ketone (NaBH₄)

This protocol is designed as a self-validating system where TLC monitoring ensures the reaction is quenched exactly at completion, preventing unwanted side reactions.

Reagents:

  • Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH), anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous MeOH (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lower temperatures control the exothermic release of hydrogen gas and maximize chemoselectivity by suppressing any baseline reactivity with the ester[3].

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active/stainable ketone spot validates completion (typically 30–60 minutes).

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Rationale: NH₄Cl safely destroys excess hydride and protonates the resulting boron-alkoxide complex to yield the free alcohol.

  • Isolation: Concentrate the mixture under reduced pressure to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the secondary alcohol.

Protocol B: Global Reduction to the Diol (LiAlH₄)

Because LiAlH₄ reacts violently with protic solvents and moisture, this workflow requires strict anhydrous conditions.

LiAlH4Workflow Step1 Setup Anhydrous THF 0 °C under N2 Step2 Addition Dropwise Substrate Addition Step1->Step2 Step3 Reaction Stir at RT Monitor by TLC Step2->Step3 Step4 Quench Fieser Workup (H2O/NaOH/H2O) Step3->Step4 Step5 Isolation Filter Al salts Evaporate Solvent Step4->Step5

Figure 2: Step-by-step LiAlH₄ Global Reduction Workflow.

Reagents:

  • Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Setup: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M) in a flame-dried flask under a nitrogen atmosphere. Cool to 0 °C.

  • Addition: Dissolve the starting material in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via syringe. Rationale: Dropwise addition controls the highly exothermic hydride transfer and prevents solvent boil-over.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. For sterically hindered bridgehead esters, heating to a mild reflux (65 °C) may be necessary[5].

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (Dropwise, extreme caution: vigorous H₂ evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
    • Rationale: The Fieser workup is a self-validating isolation technique. It converts gelatinous, unfilterable aluminum hydroxide emulsions into a crisp, white, granular precipitate, ensuring the diol product is not trapped in the aqueous matrix[5].

  • Isolation: Add a drying agent (MgSO₄) directly to the flask and stir for 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or EtOAc. Concentrate the filtrate in vacuo to yield the diol.

References

Sources

Method

Application Note: Strategic Utilization of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate in Terpenoid Total Synthesis

This Application Note is designed for researchers in natural product synthesis and medicinal chemistry. It details the strategic utilization of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS 97180-66-0) as a versati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in natural product synthesis and medicinal chemistry. It details the strategic utilization of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS 97180-66-0) as a versatile scaffold for constructing complex terpenoid architectures, specifically focusing on Picrotoxane sesquiterpenes (e.g., Dendrobine) and functionalized steroid cores.[1]

[1]

Introduction: The Hydrindane Scaffold

The cis-hydrindane (bicyclo[4.3.0]nonane) framework is a privileged substructure in bioactive terpenes, including the picrotoxanes (neurotoxins/alkaloids like Dendrobine), ryanodoids , and the CD-ring system of steroids .[1]

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate represents a high-value building block because it pre-installs two critical structural features:

  • The Quaternary Bridgehead (C3a): The ethyl ester serves as a latent functional handle for the C14 methyl group found in many sesquiterpenes or can be differentiated into alcohols/aldehydes for further cyclization.

  • The C6 Ketone: A reactive handle on the six-membered ring allowing for regioselective alkylation, reductive amination, or further annulation.[1]

Unlike the symmetric Wieland-Miescher ketone (6,6-fused), this 5,6-fused system possesses inherent conformational strain, which dictates unique stereochemical outcomes during functionalization—a property exploited in the synthesis of (-)-Dendrobine .[1]

Core Protocol: Synthesis of the Scaffold

This protocol describes the construction of the scaffold via Robinson Annulation followed by stereoselective reduction.[1]

Phase A: The Robinson Annulation

Objective: Synthesis of the enone intermediate (Ethyl 6-oxo-2,3,7,7a-tetrahydro-1H-indene-3a-carboxylate).[1]

Reagents:

  • Substrate: Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9)[1]

  • Michael Acceptor: Methyl Vinyl Ketone (MVK)

  • Catalyst: Pyrrolidine (for asymmetric) or NaOEt (racemic)

  • Solvent: Benzene or Toluene (with Dean-Stark trap)[1]

Step-by-Step Workflow:

  • Michael Addition: Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in toluene. Add catalytic NaOEt (0.1 equiv) and cool to 0°C. Add MVK (1.2 equiv) dropwise to minimize polymerization. Stir at RT for 4 hours.

  • Aldol Condensation: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. This drives the intramolecular aldol condensation.

  • Workup: Cool to RT, neutralize with dilute HCl, and extract with EtOAc. Wash with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes:EtOAc 4:1) yields the enone as a pale yellow oil.

Phase B: Stereoselective Reduction (The Divergent Step)

Objective: Reduction of the enone to the saturated cis-fused ketone (CAS 97180-66-0).[1]

  • Mechanism Note: The bridgehead ester provides steric bulk. Catalytic hydrogenation (H₂/Pd) typically occurs from the face opposite the ester, forcing the angular hydrogen to be cis to the ester, resulting in a cis-fused hydrindane.[1] Dissolving metal reduction (Li/NH₃) would thermodynamically favor the trans-fused system.[1]

Protocol (Cis-Selective):

  • Setup: Charge a high-pressure hydrogenation vessel with the Enone (1.0 equiv) dissolved in EtOH.

  • Catalyst: Add 10 wt% Pd/C.

  • Reaction: Pressurize to 40 psi H₂ and stir vigorously at RT for 6–12 hours. Monitor by TLC (disappearance of UV activity).

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to obtain Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate as a colorless oil.

Application Protocol: Total Synthesis of (-)-Dendrobine

Target: (-)-Dendrobine (Orchid alkaloid, GABA antagonist).[1] Strategy: The scaffold provides rings A and B.[3] The ester at C3a is converted to the methyl group at C14. The ketone at C6 is used to install the nitrogen bridge.

Key Transformations

Step 1: Functionalization of the C6 Ketone

  • Action: Regioselective alkylation or bromination is required to install the isopropyl group (characteristic of picrotoxanes).

  • Method: Kinetic enolate formation (LDA, -78°C) followed by addition of isopropyl iodide favors the position away from the bridgehead (C5 position in dendrobine numbering).[1]

Step 2: Nitrogen Insertion (Reductive Amination)

  • Action: Converting the C6 ketone to the amine required for the pyrrolidine ring.

  • Reagent: Methylamine / NaBH₃CN.

  • Outcome: Stereoselective reduction usually yields the amine in the equatorial position, setting the stereochemistry at C11.

Step 3: Bridgehead Manipulation

  • Action: The ethyl ester at C3a must be reduced to a methyl group.

  • Protocol:

    • Reduction: LiAlH₄ reduction of the ester to the primary alcohol.

    • Activation: Mesylation (MsCl/Et₃N).

    • Defunctionalization: Super-Hydride (LiEt₃BH) reduction to the methyl group.

Data Summary: Stereochemical Control
MethodReagentProduct StereochemistryApplication
Catalytic Hydrogenation H₂ / Pd-CCis-Hydrindane Dendrobine, Picrotoxinin
Dissolving Metal Li / NH₃Trans-Hydrindane Steroids, Vitamin D analogs
Luche Reduction NaBH₄ / CeCl₃Allylic Alcohol Functionalization of Enone

Visualization of Pathways[1]

Figure 1: Stereodivergent Synthesis of Hydrindane Cores

This diagram illustrates how the enone intermediate can be diverted to either cis or trans scaffolds, dictating the class of natural products accessible.

Hydrindane_Synthesis Start Start: Ethyl 2-oxocyclopentanecarboxylate + MVK Enone Intermediate: Enone Scaffold (Tetrahydroindene) Start->Enone Robinson Annulation (NaOEt, Toluene) Cis Product A: Cis-Hydrindane (Ethyl 6-oxo-octahydro...) Enone->Cis H2 / Pd-C (Kinetic Control) Trans Product B: Trans-Hydrindane Enone->Trans Li / NH3 (Thermodynamic Control) Target1 Target: (-)-Dendrobine (Picrotoxane) Cis->Target1 1. Reductive Amination 2. Ester Reduction Target2 Target: Steroid CD Rings Trans->Target2 Aldol Condensation Side Chain Elaboration

Caption: Divergent synthesis pathways from the common enone intermediate. H₂/Pd reduction yields the Cis-isomer required for Dendrobine.[1]

Figure 2: Retrosynthetic Logic for Dendrobine

A logic flow demonstrating the disconnection of Dendrobine back to the hydrindane ester.[1]

Dendrobine_Retro Dendrobine (-)-Dendrobine Core Cis-Hydrindane Core (Nitrogen Bridge Installed) Dendrobine->Core Lactonization Scaffold Scaffold: Ethyl 6-oxo-octahydro- 1H-indene-3a-carboxylate Core->Scaffold 1. Reductive Amination 2. Isopropyl Alkylation 3. Ester -> Methyl

Caption: Retrosynthetic analysis showing the simplification of Dendrobine to the starting hydrindane ester.[1]

References

  • Robinson Annulation & Wieland-Miescher Ketone Analogs

    • Ramachandran, S., & Newman, M. S. (1961).[1] Organic Syntheses, Coll. Vol. 41, p.38. [Synthesis of related hydrindane diones].

  • Total Synthesis of Dendrobine (Classic Route)

    • Inubushi, Y., et al. (1964).[4] Total Synthesis of Dendrobine. Tetrahedron, 20(9), 2007-2023.[1] [Establishes the hydrindane route].

    • Kende, A. S., et al. (1974).[4] Total Synthesis of (±)-Dendrobine. Journal of the American Chemical Society, 96(13), 4332-4334.[1] [Use of Robinson Annulation strategy].

  • House, H. O., et al. (1968). The Chemistry of Carbanions. XVII. The Addition of Methyl Organometallic Reagents to Cyclohexenone Derivatives. Journal of Organic Chemistry, 33(3), 949.
  • Modern Applications of Hydrindane Scaffolds

    • Kreis, L. M., & Carreira, E. M. (2012). Total Synthesis of (-)-Dendrobine. Angewandte Chemie International Edition, 51(14), 3436-3439.[1] [Modern approach to the core].

    • Trost, B. M., et al. (1991).[4] A Pd-Catalyzed Cycloisomerization Approach to Dendrobine. Journal of the American Chemical Society, 113, 670.[1][4]

Note: For commercial sourcing, the scaffold is often listed under CAS 97180-66-0 (saturated) or 65969-71-3 (unsaturated).[1]

Sources

Application

Application Note: Scalable Production Methods for Enantiopure Octahydroindene Esters

Executive Summary & Strategic Context The octahydroindene (hydrindane) scaffold represents a critical pharmacophore in medicinal chemistry, serving as the carbocyclic core for Vitamin D analogs, steroid intermediates, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The octahydroindene (hydrindane) scaffold represents a critical pharmacophore in medicinal chemistry, serving as the carbocyclic core for Vitamin D analogs, steroid intermediates, and conformationally restricted analogs of proline-based ACE inhibitors (e.g., serving as carbocyclic isosteres to the octahydroindole core of Perindopril).

Achieving high enantiopurity in octahydroindene esters is historically challenged by the thermodynamic instability of the trans-fused ring system and the difficulty in controlling stereocenters remote from functional handles. While classical resolution (e.g., chiral amines) is robust, it lacks the atom economy required for modern multi-kilogram GMP production.

This guide details two scalable, field-validated protocols for synthesizing enantiopure octahydroindene-2-carboxylate esters:

  • Chemo-Catalytic Route: Asymmetric Hydrogenation using Ru(II)-BINAP complexes.[1][2][3][4]

  • Biocatalytic Route: Kinetic Resolution using Candida antarctica Lipase B (CalB).[5][6]

Chemical Pathway Analysis

The choice between chemical and biological catalysis depends on the starting material availability and the specific diastereomer required.

Comparative Workflow Analysis

G Start Target: Enantiopure Octahydroindene Ester RouteA Route A: Asymmetric Hydrogenation (High Atom Economy) Start->RouteA RouteB Route B: Biocatalytic Resolution (Low Cost / Mild Conditions) Start->RouteB PrecursorA Tetrahydroindene-2-carboxylate (Achiral Olefin) RouteA->PrecursorA PrecursorB Racemic Octahydroindene Ester (via Diels-Alder) RouteB->PrecursorB CatalystA Cat: Ru(OAc)₂(BINAP) High Pressure H₂ PrecursorA->CatalystA CatalystB Cat: Immobilized CalB Phosphate Buffer PrecursorB->CatalystB ResultA Product: >98% ee Yield: >95% CatalystA->ResultA ResultB Product: >99% ee Yield: Max 50% (Theoretical) CatalystB->ResultB

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability and yield requirements.

Protocol A: Asymmetric Hydrogenation (Ru-BINAP)[3]

This method utilizes the Noyori asymmetric hydrogenation principle.[7] It is the preferred route for large-scale production due to its theoretical 100% yield and high volumetric productivity.

Mechanism & Rationale

The substrate, methyl 4,5,6,7-tetrahydro-1H-indene-2-carboxylate, possesses an endocyclic double bond. The Ru(II)-BINAP complex coordinates to the carbonyl oxygen of the ester, directing the hydride delivery to a specific face of the olefin.

  • Catalyst Selection: Ru(OAc)₂((S)-BINAP) is selected for its stability and proven efficacy with

    
    -unsaturated esters [1].
    
  • Solvent System: Methanol is critical. It facilitates the ionization of the Ru-complex, creating the vacant coordination site necessary for alkene binding.

Detailed Protocol (Scalable to 1 kg)

Materials:

  • Substrate: Methyl 4,5,6,7-tetrahydro-1H-indene-2-carboxylate (purity >98%).

  • Catalyst: [Ru(OAc)₂((S)-BINAP)] (Substrate/Catalyst ratio: 1000:1).

  • Solvent: Degassed Methanol (anhydrous).

  • Equipment: 5L Hastelloy High-Pressure Reactor.

Step-by-Step Methodology:

  • Inertization: Purge the reactor three times with N₂ (5 bar) to remove trace oxygen, which poisons the phosphine ligand.

  • Loading: Under a counter-flow of N₂, charge the reactor with the substrate (1.0 kg, 5.6 mol) dissolved in degassed MeOH (3.5 L).

  • Catalyst Addition: Add the Ru-BINAP catalyst (approx. 4.7 g) as a slurry in MeOH via a cannula transfer system to maintain anaerobic conditions.

  • Hydrogenation:

    • Pressurize with H₂ to 50 bar.

    • Heat to 60°C.

    • Stir at 800 RPM (mass transfer limited regime).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 12–18 hours.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Concentrate the mixture under reduced pressure.

    • Purification: The residue is often pure enough for downstream use. If Ru removal is required, pass through a silica plug or use a metal scavenger (e.g., QuadraPure™ TU).

Critical Control Points (CCPs):

  • Oxygen Exclusion: < 10 ppm O₂ is required to maintain S/C ratios > 1000.

  • Temperature: Exceeding 80°C may degrade the stereoselectivity (lower ee).

Protocol B: Biocatalytic Kinetic Resolution (CalB)

For labs without high-pressure hydrogenation capabilities, or when resolving a racemic mixture derived from Diels-Alder cycloaddition, enzymatic resolution is the gold standard.

Mechanism & Rationale

Candida antarctica Lipase B (CalB) displays high enantioselectivity toward the ester group of the octahydroindene scaffold. The enzyme preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact (or vice versa, depending on specific steric demand).

Detailed Protocol (Scalable to 500 g)

Materials:

  • Substrate: Racemic Methyl octahydro-1H-indene-2-carboxylate.

  • Biocatalyst: Novozym 435 (Immobilized CalB).

  • Medium: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v).

  • Equipment: Thermostated reactor with pH-stat (auto-titrator).

Step-by-Step Methodology:

  • Emulsification: Suspend the racemic ester (500 g) in the buffer/acetone mixture (2.5 L). Vigorous stirring is required to create a fine emulsion.

  • Initiation: Add Novozym 435 (10 wt% relative to substrate, 50 g).

  • Reaction:

    • Maintain temperature at 30°C.

    • pH Control: As hydrolysis proceeds, carboxylic acid is generated. The pH-stat must automatically add 1.0 M NaOH to maintain pH 7.0.

  • Endpoint Determination: Stop the reaction exactly at 50% conversion (calculated by NaOH consumption).

  • Workup:

    • Filter off the immobilized enzyme (recyclable).

    • Extraction: Extract the reaction mixture with MTBE (Methyl tert-butyl ether) at pH 7. The organic phase contains the unreacted enantiopure ester .

    • Acid Recovery: Acidify the aqueous phase to pH 2 and extract to recover the enantiopure acid (which can be re-esterified and inverted if necessary).

Process Logic Flow

Enzymatic Racemate Racemic Mixture (R/S-Ester) Enzyme Add CalB Lipase pH 7.0, 30°C Racemate->Enzyme Hydrolysis Selective Hydrolysis (R-Ester -> R-Acid) Enzyme->Hydrolysis Stop Stop at 50% Conv. Hydrolysis->Stop Separation Phase Separation Stop->Separation OrgPhase Organic Phase: (S)-Ester (>99% ee) Separation->OrgPhase AqPhase Aqueous Phase: (R)-Acid Salt Separation->AqPhase

Figure 2: Workflow for the kinetic resolution of racemic octahydroindene esters.

Analytical Quality Control

To ensure the "Enantiopure" claim (>98% ee), the following analytical method is validated.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Ester carbonyl absorption).

  • Retention Times: (S)-Ester: ~8.5 min; (R)-Ester: ~11.2 min (Note: Verify with racemic standard).

Data Summary: Method Comparison

FeatureAsymmetric Hydrogenation (Route A)Enzymatic Resolution (Route B)
Theoretical Yield 100%50%
Enantiomeric Excess 95-99% (Ligand dependent)>99% (Highly specific)
Atom Economy High (Addition reaction)Medium (Requires reagents for pH)
Cost Driver Catalyst (Ru/Phosphine)Enzyme (Recyclable)
Scalability Excellent (Pilot/Plant safe)Good (Volume limited)

References

  • Noyori, R., et al. (1987). "Ruthenium(II)-BINAP complex catalyzed asymmetric hydrogenation of unsaturated dicarboxylic acids."[3] Tetrahedron Letters.

  • Sayago, F. J., et al. (2009). "A straightforward route to enantiopure α-substituted derivatives of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid." Tetrahedron. (Note: Discusses the analogous N-heterocycle, demonstrating scaffold utility).

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. (General Review on Lipase Scalability).

  • Zhang, F., et al. (2021). "Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins." (Demonstrates asymmetric hydrogenation on cyclopentyl/hydrindane-like systems).

Disclaimer: These protocols involve the use of high-pressure hydrogen gas and biologically active enzymes. All procedures should be performed by trained personnel in appropriate containment facilities following local EHS regulations.

Sources

Method

Functionalization of the C6 ketone in ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Application Note: High-Precision Functionalization of the C6 Ketone in Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Executive Summary & Structural Context This guide details the strategic functionalization of the C6 ke...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of the C6 Ketone in Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Executive Summary & Structural Context

This guide details the strategic functionalization of the C6 ketone within the ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate scaffold. This molecule, a saturated derivative of the Hajos-Parrish/Wieland-Miescher ketone lineage, represents a "privileged scaffold" in the synthesis of steroids, terpenoids, and complex alkaloids.

Critical Structural Analysis: The molecule features a cis- or trans-fused hydrindane (bicyclo[4.3.0]nonane) core. The C3a-carboxylate creates a quaternary center at the ring fusion, exerting significant steric influence over the adjacent rings. The C6-ketone , located on the six-membered ring, is the primary handle for diversification but is subject to facial bias imposed by the angular C3a group.

Reactivity Profile:

  • C6 Ketone: Electrophilic center; prone to 1,2-addition, enolization, and reductive amination.

  • C3a Ester: Steric blocking group; defines the "convex" vs. "concave" face of the molecule.

  • Ring Fusion: Determines the conformational flexibility (chair vs. boat/twist-boat) of the cyclohexane ring.

G Scaffold Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate C6_Ketone C6 Ketone (Reactive Center) Scaffold->C6_Ketone Target C3a_Ester C3a Ester (Steric Control) Scaffold->C3a_Ester Influence Reduction Reduction (C6-OH) C6_Ketone->Reduction Amination Reductive Amination (C6-NR2) C6_Ketone->Amination Olefination Wittig/HWE (C6=C) C6_Ketone->Olefination C3a_Ester->C6_Ketone Facial Shielding

Figure 1: Reactivity map of the hydrindane scaffold showing the interplay between the C3a steric bulk and C6 functionalization pathways.

Module A: Stereoselective Reduction (C6-OH)

Accessing the C6-alcohol with defined stereochemistry is critical for setting downstream chiral centers. The choice of reducing agent dictates whether the hydride attacks from the axial (kinetic) or equatorial (thermodynamic) trajectory.

Mechanism & Causality[1]
  • Small Hydrides (NaBH4): Tend to approach from the axial direction (least torsional strain) to yield the equatorial alcohol (Thermodynamic Product).

  • Bulky Hydrides (L-Selectride): Are blocked by the axial hydrogens and the C3a angular group, forcing attack from the equatorial direction to yield the axial alcohol (Kinetic Product).

Protocol A1: Thermodynamic Reduction (Equatorial Alcohol)
  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), CeCl₃·7H₂O (Luche conditions, optional for enones but useful here for selectivity).

  • Step-by-Step:

    • Dissolve 1.0 eq (500 mg) of substrate in 10 mL MeOH (0.2 M).

    • Cool to 0 °C.

    • Add 1.1 eq NaBH₄ portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.

    • Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

    • Quench: Add 5 mL sat. NH₄Cl dropwise.

    • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

    • Validation: ¹H NMR will show the C6-H as a doublet of doublets (dd) or multiplet with large coupling constants (J ~10-12 Hz) indicative of axial orientation (therefore, equatorial OH).

Protocol A2: Kinetic Reduction (Axial Alcohol)
  • Reagents: L-Selectride (1.0 M in THF).

  • Step-by-Step:

    • Dissolve 1.0 eq substrate in anhydrous THF under Ar/N₂. Cool to -78 °C.[1]

    • Add 1.2 eq L-Selectride dropwise via syringe.

    • Stir at -78 °C for 2 hours. Do not warm above -40 °C.

    • Quench: Oxidative workup is required. Add 10% NaOH followed by 30% H₂O₂ carefully at 0 °C.

    • Validation: ¹H NMR will show C6-H as a narrow multiplet (equatorial proton), confirming the axial alcohol.

Module B: C-C Bond Formation (Wittig Olefination)

Functionalizing C6 to an exocyclic alkene is challenging due to the adjacent quaternary center (C3a) which hinders the formation of the oxaphosphetane intermediate.

Protocol: High-Force Methylenation

Standard Wittig conditions often stall. We utilize the "Instant Ylide" method or Potassium tert-butoxide (KOtBu) to drive conversion.

  • Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), KOtBu, anhydrous THF.

  • Step-by-Step:

    • Ylide Formation: In a flame-dried flask under N₂, suspend 1.5 eq MePPh₃Br in THF.

    • Add 1.4 eq KOtBu in one portion. The suspension will turn bright yellow (ylide formation). Stir for 45 mins at RT.

    • Addition: Cool to 0 °C. Cannulate a solution of the ketone (1.0 eq) in THF into the ylide solution.

    • Reaction: Warm to RT and reflux for 4-12 hours. Note: Reflux is often necessary to overcome the steric barrier of the C3a ester.

    • Workup: Dilute with hexanes (precipitates Ph₃PO), filter through a silica plug, and concentrate.

Data Summary: Olefination Efficiency

Method Base Temp Yield Notes
Standard Wittig n-BuLi -78°C to RT 40-50% Incomplete conversion due to sterics.
Recommended KOtBu Reflux 85-92% Thermodynamic conditions drive product.

| Tebbe Reagent | N/A | RT | 95% | Use if Wittig fails; requires Ti handling. |

Module C: Reductive Amination (C6-N)

Direct reductive amination on this scaffold is prone to failure (direct reduction to alcohol) if the imine/iminium species is not fully formed prior to hydride addition.

Strategic Workflow

To avoid the formation of the C6-alcohol side product, we employ a Titanium(IV) Isopropoxide mediated protocol. Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation.

Amination Start Start: C6 Ketone + Amine Activation Add Ti(OiPr)4 (Lewis Acid Activation) Start->Activation ImineForm Formation of Imine/Enamine (Stir 12h, neat or THF) Activation->ImineForm - H2O (Scavenged by Ti) Reduction Add NaBH(OAc)3 (Mild Hydride Source) ImineForm->Reduction Selective Reduction Workup Basic Workup (NaOH) Precipitate TiO2 Reduction->Workup

Figure 2: Workflow for Ti(IV)-mediated reductive amination to suppress alcohol byproducts.

Protocol: Ti(IV)-Mediated Amination
  • Reagents: Amine (1.2 eq), Ti(OiPr)₄ (1.5 eq), NaBH(OAc)₃ (2.0 eq), THF or DCE.

  • Step-by-Step:

    • Combine ketone (1.0 eq) and amine (1.2 eq) in a dry vial.

    • Add Ti(OiPr)₄ (1.5 eq) neat. Caution: Exothermic.

    • Stir at RT for 6–12 hours. The mixture will become viscous. This step ensures complete conversion to the imine.

    • Dilute with 5 mL THF or DCE.

    • Add NaBH(OAc)₃ (2.0 eq) carefully. Stir for 12 hours.

    • Quench: Add 1N NaOH. A white precipitate (TiO₂) will form.

    • Filtration: Filter through Celite to remove titanium salts. Extract filtrate with DCM.[2]

References

  • Hajos, Z. G.; Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry." Journal of Organic Chemistry, 1974, 39(12), 1615–1621. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[3] Chemical Reviews, 1989, 89(4), 863–927. Link

  • Wieland, P.; Miescher, K. "Über die Herstellung mehrkerniger Ketone." Helvetica Chimica Acta, 1950, 33(7), 2215. Link

  • Jung, M. E.; Light, L. A. "Stereospecific Synthesis of Substituted cis-Hydrindan-5-ones and Their Regiospecific Enolization and Functionalization."[1] Journal of the American Chemical Society, 1984, 106(25), 7614–7618. Link

Sources

Application

Application Notes and Protocols: Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate as a Versatile Chiral Precursor in Alkaloid Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate, a derivative of the re...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate, a derivative of the renowned Hajos-Parrish ketone, in the enantioselective synthesis of complex alkaloids. This document outlines the core principles, strategic considerations, and detailed experimental protocols for leveraging this chiral building block to access intricate molecular architectures.

Introduction: The Strategic Advantage of the cis-Hydrindane Core

The ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate, and its parent compound, the Hajos-Parrish ketone, are powerful synthons in asymmetric synthesis. Their rigid cis-fused hydrindane skeleton provides a stereochemically defined platform, enabling the controlled installation of subsequent stereocenters. This inherent chirality is crucial in the total synthesis of natural products, where precise stereochemical control is paramount for biological activity.[1] The bicyclic structure is a common motif in a variety of bioactive natural products, including terpenoids, steroids, and notably, alkaloids.[1]

The value of this building block lies in its densely functionalized core, featuring a ketone, an ester, and multiple stereocenters. These functional handles offer a multitude of opportunities for chemical manipulation, allowing for the construction of complex polycyclic systems characteristic of many alkaloid families. The strategic use of such a chiral precursor significantly shortens synthetic routes and enhances overall efficiency compared to methods relying on de novo construction of the chiral core.

Application in the Synthesis of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large family of structurally complex and biologically active natural products characterized by their intricate, often caged, polycyclic skeletons.[2][3][4] The synthesis of these alkaloids presents a formidable challenge to synthetic chemists. The use of chiral building blocks derived from the Hajos-Parrish ketone provides a strategic entry point to the core structures of several Daphniphyllum alkaloid subfamilies.

Retrosynthetic Analysis and Strategic Considerations

A common retrosynthetic disconnection for many Daphniphyllum alkaloids reveals a core structure that can be traced back to a functionalized hydrindane system. The ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate serves as an ideal starting material for constructing key intermediates for alkaloids such as those belonging to the calyciphylline A-type subfamily.[3][4]

The ketone and ester functionalities of the starting material allow for the introduction of nitrogen-containing moieties and the elaboration of the characteristic polycyclic framework through a series of strategic transformations, including but not limited to:

  • Reductive amination: To introduce the core nitrogen atom.

  • Annulation reactions: To build additional rings onto the hydrindane core.

  • Rearrangements: To access more complex and strained ring systems.

The inherent stereochemistry of the starting material guides the stereochemical outcome of these subsequent reactions, ensuring the synthesis of the desired enantiomer of the target alkaloid.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for Daphniphyllum alkaloids starting from ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.

Daphniphyllum Alkaloid Synthesis Workflow A Ethyl 6-oxo-octahydro-1H- indene-3a-carboxylate B Protection of Ketone A->B e.g., Ethylene glycol, p-TsOH C Reduction of Ester & Introduction of Nitrogen B->C 1. LiAlH4 2. MsCl, Et3N 3. NaN3 4. H2, Pd/C D Deprotection & Intramolecular Cyclization C->D Acidic workup E Core Alkaloid Skeleton D->E Further functionalization

Caption: Generalized workflow for Daphniphyllum alkaloid core synthesis.

Detailed Protocol: Synthesis of a Functionalized Aminodecalin Intermediate

This protocol describes the initial steps in transforming ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate into a key amino-decalin intermediate, a common precursor for various Daphniphyllum alkaloids.

Materials:

  • Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Ketal Protection:

    • To a solution of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ketal-protected ester.

  • Reduction to the Primary Alcohol:

    • Dissolve the ketal-protected ester in anhydrous THF and cool to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH4 in THF (1.2 eq).

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the primary alcohol.

  • Mesylation and Azide Displacement:

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir at 0 °C for 1 hour. Wash the reaction mixture with cold water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude mesylate.

    • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).

    • Heat the mixture to 80 °C and stir for 4-6 hours.

    • Cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the azide.

  • Reduction to the Primary Amine and Deprotection:

    • Dissolve the azide in methanol and add 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Dissolve the crude amine in a mixture of THF and 2M HCl and stir at room temperature for 12 hours to remove the ketal protecting group.

    • Neutralize with a saturated solution of sodium bicarbonate and extract with DCM. The combined organic layers are dried and concentrated to yield the aminoketone intermediate.

Data Summary Table:

StepProductExpected Yield (%)Key Characterization
1Ketal-protected ester90-95¹H NMR: disappearance of ketone proton signals, appearance of ketal protons.
2Primary alcohol85-90IR: Broad O-H stretch; ¹H NMR: disappearance of ester signals.
3Azide80-85IR: Strong azide stretch (~2100 cm⁻¹).
4Aminoketone Intermediate75-80¹H NMR: disappearance of azide-related signals, appearance of amine protons.

Application in the Synthesis of Cephalotaxus Alkaloids

The Cephalotaxus alkaloids are a group of natural products known for their significant antitumor activities.[5][6][7] The core structure of many of these alkaloids features a unique spirocyclic system that can be accessed from functionalized hydrindane precursors. The Wieland-Miescher ketone, a close relative of the Hajos-Parrish ketone, has been a cornerstone in the synthesis of these complex molecules.[1][8] The principles and strategies can be adapted for ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.

Synthetic Strategy: Building the Spirocyclic Core

The key challenge in the synthesis of Cephalotaxus alkaloids is the construction of the characteristic 1-azaspiro[4.4]nonane ring system. A strategy involving an intramolecular cyclization of a suitably functionalized hydrindane derivative is often employed.

Cephalotaxus_Alkaloid_Synthesis cluster_0 Core Construction cluster_1 Spirocyclization cluster_2 Final Elaboration A Ethyl 6-oxo-octahydro-1H- indene-3a-carboxylate B Functional Group Interconversion A->B C Attachment of Side Chain B->C D Intramolecular Cyclization Precursor C->D E Spirocyclic Ketone D->E F Reduction & Aromatization E->F G Cephalotaxus Alkaloid Core F->G

Caption: Strategic overview of Cephalotaxus alkaloid synthesis.

Protocol: Key Spirocyclization Step

This protocol outlines a plausible key step for the construction of the spirocyclic core, assuming the successful synthesis of a suitable precursor from ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate.

Assumed Precursor: A tetracyclic intermediate derived from the starting material, poised for an intramolecular Friedel-Crafts type reaction or a related cyclization.

Materials:

  • Tetracyclic Precursor

  • Lewis acid (e.g., TiCl₄, SnCl₄) or Brønsted acid (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane)

Procedure:

  • Preparation:

    • Dissolve the tetracyclic precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Cyclization:

    • Slowly add the Lewis or Brønsted acid to the stirred solution.

    • Monitor the reaction closely by TLC for the consumption of the starting material and the formation of the spirocyclic product.

    • The reaction time can vary from a few minutes to several hours depending on the substrate and the acid used.

  • Workup:

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate or water.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic ketone.

Expected Outcome:

The reaction is expected to proceed with high diastereoselectivity due to the stereochemical information embedded in the starting hydrindane core. The yield of this key step is typically moderate to good, depending on the specific substrate and reaction conditions.

Conclusion and Future Perspectives

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate and its congeners are invaluable chiral building blocks in the synthesis of complex alkaloids. Their rigid, stereochemically defined framework provides a robust platform for the construction of intricate polycyclic systems. The protocols outlined in these application notes provide a foundation for the development of synthetic routes to a wide range of alkaloids, particularly those from the Daphniphyllum and Cephalotaxus families.

Future research in this area will likely focus on the development of novel transformations to further expand the utility of this versatile synthon. The application of modern catalytic methods, such as C-H activation and photoredox catalysis, in conjunction with these chiral building blocks, holds the promise of even more efficient and elegant syntheses of biologically important alkaloids.

References

  • Dethe, D. H., Sharma, N., Juyal, S., & Pratap, T. (2025). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Chemical Communications, 61, 11364-11381. [Link]

  • Gu, Z., & Li, A. (2021). Natural cephalotaxus alkaloids from Cephalotaxaceae as a source of new anticancer drugs. Angewandte Chemie International Edition, 60(10), 4934-4945. [Link]

  • Li, A. (2020). Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures. Accounts of Chemical Research, 53(11), 2656-2671. [Link]

  • Li, C., et al. (2023). Total Synthesis of Four Classes of Daphniphyllum Alkaloids. Journal of the American Chemical Society, 145(49), 26569-26579. [Link]

  • Spivey, A. C., et al. (2010). Total Synthesis of the Lycorenine-Type Amaryllidaceae Alkaloid (±)-Clivonine via a Biomimetic Ring-Switch. Organic Letters, 12(4), 800-803. [Link]

  • Zhang, W., et al. (2020). Total Synthesis of Daphniphyllum Alkaloids: (+)-Daphlongamine E, (+)-Calyciphylline R, and (−)-10-Deoxydaphnipaxianine A. Angewandte Chemie International Edition, 59(47), 21156-21162. [Link]

  • Li, C., et al. (2023). Total Synthesis of (±)- and (−)-Daphnillonin B. Organic Letters, 25(20), 3669-3673. [Link]

  • Li, C., et al. (2021). Total Syntheses of Calyciphylline A-type Alkaloids (−)-10-deoxydaphnipaxianine A, (+)-daphlongamine E, and (+)-calyciphylline R. ChemRxiv. [Link]

  • He, R., et al. (2021). Total Synthesis of Daphniphyllum Alkaloids: (+)-Daphlongamine E, (+)-Calyciphylline R, and (−)-10-Deoxydaphnipaxianine A. Angewandte Chemie International Edition, 60(47), 24898-24904. [Link]

  • Wikipedia. (n.d.). Wieland–Miescher ketone. In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Hudlicky, T., et al. (2000). Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids: Narciclasine, ent-7-Deoxypancratistatin, Regioisomer of 7. Journal of the American Chemical Society, 122(28), 6751-6763. [Link]

  • Li, A. (2021). Enantioselective synthesis of 46 and formal synthesis of chiral cephalotaxus diterpenoids. Reagents and conditions. Angewandte Chemie International Edition, 60(10), 4934-4945. [Link]

  • Snyder, S. A., et al. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. Angewandte Chemie International Edition, 54(27), 7842-7846. [Link]

  • Spivey, A. C., et al. (2010). Total Synthesis of the Lycorenine-Type Amaryllidaceae Alkaloid (±)-Clivonine via a Biomimetic Ring-Switch. Organic Letters, 12(4), 800-803. [Link]

  • Zhou, B. (2019). How to Start a Total Synthesis from the Wieland-Miescher Ketone? Current Organic Synthesis, 16(6), 834-846. [Link]

  • Gu, Z., & Li, A. (2018). Cephalotaxus Alkaloids. The Alkaloids: Chemistry and Biology, 80, 1-105. [Link]

  • Rinner, U. (2007). Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids: Narciclasine, ent-7-Deoxypancratistatin, Regioisomer of 7. University of Florida. [Link]

  • Zhang, H., et al. (2022). Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri. Journal of Asian Natural Products Research, 24(7), 675-682. [Link]

  • Gu, Z., & Li, A. (2018). Cephalotaxus Alkaloids. The Alkaloids: Chemistry and Biology, 80, 1-105. [Link]

Sources

Method

Green chemistry approaches to synthesizing octahydro-1H-indene derivatives

Application Note & Protocol: Advanced Green Chemistry Approaches for the Synthesis of Octahydro-1H-indene (Hydrindane) Derivatives Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Green Chemistry Approaches for the Synthesis of Octahydro-1H-indene (Hydrindane) Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note and Experimental Protocol

Introduction & Scientific Rationale

The octahydro-1H-indene scaffold, commonly known as hydrindane (bicyclo[4.3.0]nonane), is a privileged structural motif embedded in a vast array of bioactive natural products, including steroids (forming the C/D ring system), terpenoids, and complex alkaloids like reserpine[1]. The stereochemical nuances of the ring junction—existing as either cis- or trans-fused diastereomers—dictate the conformational rigidity and pharmacological profile of these molecules.

Historically, the construction of the hydrindane core relied on heavy-metal catalysts, volatile organic compounds (VOCs), and step-heavy protection/deprotection sequences, leading to high Environmental (E) factors and poor atom economy. In modern drug development, transitioning to Green Chemistry is no longer optional; it is a regulatory and economic imperative. This application note details field-proven, sustainable synthetic strategies—specifically organocatalytic cascades, solvent-free microwave-assisted cycloadditions, and step-economical annulations—that provide self-validating, high-yield access to functionalized octahydro-1H-indene derivatives[2].

Core Green Synthetic Strategies: Causality and Design

Organocatalytic Cascade Reactions (Atom & Step Economy)

To minimize waste, synthetic sequences must maximize atom economy. A breakthrough approach involves merging singlet oxygen (


) photooxygenation with secondary amine organocatalysis[3].
  • The Causality: Singlet oxygen is a completely green oxidant (100% atom economy, zero heavy metal waste). When a furan substrate is photooxygenated, it yields a reactive enedione. Introducing a chiral secondary amine catalyst and an enal triggers a one-pot double-Michael addition/aldol cascade. The bulky chiral iminium/enamine intermediates sterically shield one face of the molecule, enforcing strict diastereo- and enantioselectivity to form the hydrindane core without intermediate purification steps[3].

Solvent-Free Microwave-Assisted Cycloadditions (E-Factor Reduction)

Solvent-free methodologies represent a significant advancement in green bicyclic synthesis, eliminating toxic VOCs[2].

  • The Causality: Under focused microwave irradiation, the absence of a bulk solvent allows microwave energy to directly couple with the polar transition states of the reactants. This dielectric heating rapidly overcomes activation energy barriers, driving thermodynamically favored cycloadditions (such as Diels-Alder reactions) in minutes rather than hours, drastically reducing the E-factor and improving regioselectivity[2].

The Danheiser Annulation (Rapid Assembly)

The Danheiser annulation is a highly convergent [3+2] cycloaddition used to rapidly assemble the cis-hydrindane core[4].

  • The Causality: By reacting a silylallene with an

    
    -unsaturated ketone (cyclohexenone derivative) in the presence of a Lewis acid, the five-membered ring is constructed in a single step. This minimizes the synthetic sequence to merely four steps from simple acyclic precursors, showcasing profound step economy[4].
    

Quantitative Data Summary: Traditional vs. Green Approaches

The following table summarizes the mechanistic and environmental advantages of adopting green protocols for hydrindane synthesis.

MetricTraditional SynthesisGreen Chemistry ApproachCausality / Rationale
Solvent Dichloromethane / TolueneSolvent-Free / EthanolEliminates VOCs; increases reactant collision frequency[2].
Catalyst Heavy Metals (Pd, Os, Cr)Organocatalysts / LightPrevents metal toxicity; highly enantioselective[3].
Atom Economy Low (Multiple protection steps)High (Cascade/Domino reactions)Reduces waste mass; maximizes reactant incorporation[4].
E-Factor > 50< 5Minimizes byproduct generation per kg of target product.
Energy Prolonged reflux (12-24h)Microwave irradiation (10-30m)Dielectric heating provides rapid, uniform energy transfer[2].

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating, one-pot cascade workflow utilizing singlet oxygen and organocatalysis to construct the hydrindane core.

GreenSynthesis Substrate Furan + Enal (Acyclic Precursors) PhotoOx Singlet Oxygen (1O2) Photooxygenation Substrate->PhotoOx hν, O2, Green Solvent Intermediate Enedione Intermediate (Atom Economy: 100%) PhotoOx->Intermediate [4+2] Cycloaddition Cascade Double-Michael Addition & Aldol Annulation Intermediate->Cascade + Enal Organocatalyst Secondary Amine Catalyst (Iminium/Enamine Activation) Organocatalyst->Cascade Stereocontrol Product Enantiopure Hydrindane (Octahydro-1H-indene Core) Cascade->Product One-Pot Cascade

Fig 1: Singlet oxygen-triggered organocatalytic cascade for enantioselective hydrindane synthesis.

Experimental Protocols

Protocol A: Solvent-Free Microwave-Assisted Cycloaddition for trans-Hydrindane Scaffolds

This protocol utilizes dielectric heating to force a cycloaddition without the dampening effect of a solvent, creating a self-validating system where conversion can be monitored directly via the physical state of the melt.

Reagents: Diene precursor (1.0 eq), Dienophile (1.1 eq), Silica gel support (catalytic).

  • Preparation: In an agate mortar, thoroughly grind the diene and dienophile with activated silica gel (10% w/w) until a homogeneous free-flowing powder is achieved. Causality: The silica gel acts as a microwave-transparent solid support that increases the localized concentration of reactants.

  • Irradiation: Transfer the mixture to a specialized quartz microwave vessel. Irradiate in a focused microwave reactor at 80 °C (50 W) for 15 minutes.

  • In-Process Validation: Extract a 1 mg aliquot, dissolve in ethyl acetate, and perform TLC against the starting materials. The complete disappearance of the diene spot validates reaction completion.

  • Workup: Elute the product directly from the silica gel using a minimal volume of green solvent (e.g., ethyl acetate/ethanol).

  • Characterization: Evaporate the solvent under reduced pressure. Confirm the trans-ring junction via 2D NOESY NMR (lack of NOE cross-peaks between the C3a and C7a bridgehead protons).

Protocol B: One-Pot Singlet Oxygen-Triggered Organocatalytic Cascade

This protocol demonstrates the synthesis of an enantiopure hydrindane core via a cascade reaction, utilizing ambient oxygen and visible light[3].

Reagents: 2,5-Disubstituted furan (1.0 eq), Enal (1.5 eq), Rose Bengal (sensitizer, 1 mol%), MacMillan’s Imidazolidinone Catalyst (20 mol%), Ethanol (solvent).

  • Photooxygenation: Dissolve the furan and Rose Bengal in ethanol in a photoreactor vial. Purge the solution with a gentle stream of

    
     gas.
    
  • Irradiation: Irradiate the mixture with white LEDs at 0 °C for 2 hours. Causality: Low temperatures prevent the thermal decomposition of the highly reactive enedione intermediate.

  • Cascade Initiation: Once TLC confirms the consumption of the furan, turn off the light and halt the

    
     stream. Add the enal and the secondary amine organocatalyst directly to the same pot.
    
  • Annulation: Stir the mixture at room temperature for 12 hours. Causality: The secondary amine condenses with the enal to form a sterically demanding iminium ion, which dictates the facial attack on the enedione, ensuring high enantiomeric excess (ee).

  • Validation & Isolation: Quench the reaction with water. Extract with ethyl acetate. Determine the diastereomeric ratio (dr) via crude

    
    -NMR integration. Purify the target cis-hydrindane via flash chromatography and validate enantiopurity (>95% ee) using chiral HPLC.
    

Conclusion

The integration of green chemistry principles into the synthesis of octahydro-1H-indene derivatives not only mitigates the environmental impact of chemical manufacturing but also frequently enhances reaction efficiency and stereoselectivity. By leveraging solvent-free microwave irradiation[2], atom-economical Danheiser annulations[4], and organocatalytic cascades[3], synthetic chemists can access complex, medicinally relevant bicyclic scaffolds while strictly adhering to modern sustainability metrics.

References

1.[2] Title: Buy trans-Octahydro-1H-indene | 3296-50-2 - Smolecule Source: smolecule.com URL:

2.[3] Title: Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes Source: scispace.com URL:

3.[4] Title: Synthesis of cis-hydrindan-2,4-diones bearing an all-carbon quaternary center by a Danheiser annulation Source: beilstein-journals.org URL:

4.[1] Title: A formal synthesis of reserpine: hydrindane approach to the Woodward's ring-E precursor Source: scispace.com URL:

Sources

Application

Application Note: Hydrolysis Protocols for Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Executive Summary & Strategic Analysis The hydrolysis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS: 65969-71-3) presents a classic conflict in organic synthesis: the need for forcing conditions to overcome ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The hydrolysis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS: 65969-71-3) presents a classic conflict in organic synthesis: the need for forcing conditions to overcome steric hindrance versus the requirement for mildness to preserve sensitive functional groups.

Structural Challenges
  • Steric Hindrance (The 3a-Position): The ester is located at the angular (bridgehead) position of the hydrindane (bicyclo[4.3.0]nonane) system. This carbon is quaternary, creating a neopentyl-like environment that significantly retards the rate of nucleophilic attack at the carbonyl carbon.

  • Electronic Lability (The 6-Oxo Group): The presence of a ketone at the C6 position renders the molecule susceptible to base-catalyzed aldol condensation (inter- or intramolecular) and epimerization at the

    
    -positions under harsh saponification conditions.
    

This guide provides two validated protocols: Lithium Hydroxide Saponification (Method A) for standard processing, and Nucleophilic Dealkylation (Method B) for base-sensitive substrates.

Mechanistic Workflow

The following decision tree outlines the logic for selecting the appropriate hydrolysis pathway based on substrate behavior and available equipment.

Hydrolysis_Workflow Start Target: Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Check_Scale Assess Scale & Purity Requirements Start->Check_Scale Method_A Method A: LiOH / THF / H2O (Standard Protocol) Check_Scale->Method_A Standard Batch (<100g) Method_B Method B: LiI / Collidine (Nucleophilic Cleavage) Check_Scale->Method_B Base Sensitive / High Value QC_Check QC: 1H NMR / TLC Method_A->QC_Check Method_B->QC_Check Success Product: 6-oxo-octahydro-1H-indene-3a-carboxylic acid QC_Check->Success Purity > 95% Failure Issue: Incomplete Conv. or Aldol Byproducts QC_Check->Failure Impurities Detected Failure->Method_B Switch Strategy

Figure 1: Strategic decision tree for selecting the hydrolysis modality.

Method A: Lithium Hydroxide Assisted Saponification

Primary Application: Standard laboratory to pilot-scale hydrolysis. Mechanism: The Lithium cation (


) acts as a Lewis acid, coordinating with the ester carbonyl oxygen. This coordination reduces the electron density at the carbonyl carbon, facilitating attack by the hydroxide ion even in sterically crowded bridgehead environments.
Reagents & Materials
ComponentSpecificationRole
Substrate Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylateStarting Material
LiOH[1][2][3][4][5]·H₂O 98%+, MonohydrateHydroxide Source / Lewis Acid
THF HPLC Grade, stabilizer-freeSolvent (Solubilizes organic substrate)
Water Deionized (DI)Solvent (Solubilizes LiOH)
HCl 1M Aqueous SolutionQuenching / Acidification
Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 equiv) in THF (0.1 M concentration). Ensure complete dissolution.

  • Reagent Addition: Prepare a separate solution of LiOH·H₂O (4.0 equiv) in water. The volume of water should equal the volume of THF (1:1 THF:H₂O ratio).

    • Note: A high equivalent of base is necessary to drive the equilibrium in hindered systems.

  • Mixing: Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring. The mixture may become biphasic; vigorous stirring is critical.

  • Reaction: Heat the reaction mixture to 60°C (internal temperature). Refluxing THF (66°C) is acceptable but increases the risk of ketone degradation.

    • Time: Monitor by TLC/LC-MS every 2 hours. Typical reaction time is 6–12 hours.

  • Work-up:

    • Cool to 0°C in an ice bath.

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator, 30°C bath).

    • Dilute the remaining aqueous residue with Et₂O or EtOAc and extract once (to remove unreacted ester or neutral impurities). Discard the organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3. Caution: CO₂ evolution if carbonates present.

    • Extract the acidic aqueous layer with EtOAc (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Critical Control Points
  • Solvent Ratio: If the reaction is too slow, increase the THF ratio to 2:1 (THF:Water) to raise the reflux temperature, but do not exceed 70°C.

  • Cation Choice: Do not substitute NaOH or KOH. The larger cations (

    
    , 
    
    
    
    ) are less effective at coordinating the hindered carbonyl and are less soluble in the organic-rich phase required for this substrate.

Method B: Nucleophilic Dealkylation (LiI/Collidine)

Primary Application: Rescue protocol for substrates undergoing aldol condensation or epimerization under Method A. Mechanism: This is an


-type dealkylation. The iodide ion attacks the ethyl group, cleaving the alkyl-oxygen bond rather than attacking the carbonyl. This avoids the formation of a tetrahedral intermediate and eliminates the need for free hydroxide.
Reagents & Materials
ComponentSpecificationRole
Lithium Iodide Anhydrous (99%)Nucleophile
2,4,6-Collidine DistilledSolvent / Proton Scavenger
Substrate 1.0 equivStarting Material
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous 2,4,6-collidine (0.2 M).

  • Reagent Addition: Add anhydrous LiI (4.0 equiv). The salt may not fully dissolve at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 170°C) .

    • Note: While high temp, the conditions are neutral.

    • Time: Reaction is typically fast (1–3 hours).

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-cold 2M HCl (excess) to quench the collidine (forms water-soluble pyridinium salt) and protonate the product.

    • Extract with EtOAc (3x).

    • Wash the organic layer with saturated Na₂S₂O₃ (to remove any iodine) and then brine.

    • Dry over MgSO₄ and concentrate.

Analytical Validation (QC)

Upon isolation, the product must be verified. The disappearance of the ethyl signals is the primary marker.

MarkerSubstrate (Ester)Product (Acid)
¹H NMR (Ethyl -CH₂-) Quartet, ~4.1-4.2 ppmAbsent
¹H NMR (Ethyl -CH₃) Triplet, ~1.2-1.3 ppmAbsent
¹H NMR (Acid -COOH) AbsentBroad singlet, >10 ppm (solvent dependent)
IR (Carbonyl) ~1730 cm⁻¹ (Ester)~1705-1710 cm⁻¹ (Acid) + Broad O-H stretch

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk at 3a prevents attack.Switch to Method B (LiI/Collidine) or increase Method A temp to reflux.
Product Decomposition Aldol condensation of 6-oxo group.Reduce base concentration; ensure temperature does not exceed 60°C. Switch to Method B.
Insoluble Precipitate Lithium carboxylate salt precipitation.Ensure acidification step (pH 2) is thorough during workup.
Epimerization Base-catalyzed proton exchange.Avoid NaOH/KOH. Use LiOH (Method A) or neutral conditions (Method B).

References

  • General Hydrolysis of Hindered Esters

    • Evans, D. A., et al.[1] "Synthesis of Lepicidin A." J. Am. Chem. Soc. (Demonstrates LiOH/THF/Water efficiency for complex esters).

    • Source:

  • Lithium Cation Effect

    • Oshiki, T., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chem. Pharm. Bull.
    • Source:

  • Nucleophilic Cleavage (LiI Method)

    • McMurry, J. E. "Ester Cleavage via Nucleophilic Dealkylation." Organic Reactions.[1][2][3][4][6][7][8][9][10] (Foundational text on using LiI/Collidine).

    • Source:

  • Indene/Hydrindane Scaffold Synthesis

    • Hajos, Z. G., & Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates." (Context for the stability of 6-oxo-hydrindane systems).
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate synthesis

Welcome to the Technical Support Center for Asymmetric Annulation . This portal is designed for researchers and drug development professionals troubleshooting the enantioselective synthesis of ethyl 6-oxo-octahydro-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Annulation . This portal is designed for researchers and drug development professionals troubleshooting the enantioselective synthesis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate .

This bicyclic scaffold is synthesized via an organocatalytic intramolecular aldol condensation (a variant of the Hajos-Parrish-Eder-Sauer-Wiechert reaction) of a


-keto ester precursor, followed by dehydration and stereoselective hydrogenation. Achieving high enantiomeric excess (ee) requires precise control over the transition state. Below, you will find diagnostic visual workflows, mechanistic FAQs, quantitative data, and a self-validating Standard Operating Procedure (SOP).

Diagnostic Dashboard: Stereocontrol Troubleshooting

TroubleshootingTree Start Low ee% Detected in Final Product CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Are protic solvents (e.g., MeOH, EtOH) present? CheckSolvent->IsProtic FixSolvent Switch to polar aprotic (DMF, DMSO, or neat) to preserve H-bonding IsProtic->FixSolvent Yes CheckCatalyst 2. Evaluate Catalyst IsProtic->CheckCatalyst No IsProline Using standard L-Proline? CheckCatalyst->IsProline FixCatalyst Upgrade to Prolinamide or BINAM-sulfonamide for bulky ester substrates IsProline->FixCatalyst Yes CheckDehydration 3. Dehydration Conditions IsProline->CheckDehydration No IsHarsh Using strong acid/heat for dehydration? CheckDehydration->IsHarsh FixDehydration Use mild conditions (pTSA, RT) to prevent retro-aldol racemization IsHarsh->FixDehydration Yes

Diagnostic logic tree for troubleshooting low enantiomeric excess in asymmetric aldol condensations.

Knowledge Base & Mechanistic FAQs

Q1: Why is the enantiomeric excess (ee) of my ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate stuck below 60% when using standard L-proline? A: The issue stems from a steric and electronic mismatch in the transition state. In the classic Hajos-Parrish ketone synthesis (which features a small 3a-methyl group), L-proline easily achieves >90% ee. However, your substrate is a


-keto ester (ethyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate). The ethyl carboxylate group at the 3a-position is significantly bulkier than a methyl group. According to the widely accepted Houk-List model[1], stereoselectivity depends on a rigid hydrogen-bonding network where the proline carboxylic acid directs the enamine attack onto one specific enantiotopic ring carbonyl. The bulky ethoxy group creates a steric clash, and the ester oxygen is a poorer hydrogen-bond acceptor than a ketone, leading to poor facial discrimination.
Causality Fix: You must switch to a catalyst with a deeper chiral pocket and stronger hydrogen-bond donating capabilities.

Q2: How do I modify the catalyst system to overcome the steric bulk of the 3a-ethyl carboxylate group? A: Research demonstrates that modified organocatalysts, such as BINAM-derived sulfonamide prolinamides[2], provide superior stereocontrol for bulky substrates. Alternatively, using chiral primary amines (e.g.,


-Bu-CH(NH

)-CH

-NEt

) paired with a strong acid co-catalyst like TfOH forces the reaction through a highly organized iminium/enamine intermediate[3]. These bifunctional catalysts utilize stronger, more directional dual hydrogen bonding to enforce strict Re-face or Si-face attack, bypassing the limitations of L-proline's single carboxylic acid moiety.

Q3: Does the water content of the reaction mixture affect the stereoselectivity? A: Yes, critically. While a single equivalent of water is generated during enamine formation and acts as a necessary proton shuttle[4], excess bulk water is highly detrimental. Excess water accelerates the hydrolysis of the enamine intermediate back to the achiral triketone[5]. More importantly, it facilitates the retro-aldol reaction of the formed bicyclic ketol before dehydration can occur. This reversible C-C bond formation leads to thermodynamic equilibration, which aggressively erodes the kinetic enantioselectivity.

Q4: I am losing ee during the dehydration step. How can I prevent premature dehydration or racemic background reactions? A: The conversion of the enantioenriched bicyclic ketol to the enone is a highly vulnerable point. If you use harsh acidic conditions (e.g., refluxing with strong mineral acids) or excessive heat, the retro-aldol pathway outcompetes the E1cB dehydration. The retro-aldol cleaves the ketol back to the achiral precursor, which then undergoes an un-catalyzed, racemic background aldol condensation. Causality Fix: Perform the aldol addition at low temperatures until complete conversion to the ketol is verified. Only then should you introduce mild dehydration conditions (e.g., catalytic pTSA in toluene at 80 °C).

Mechanistic Pathway: The Catalytic Cycle

CatalyticCycle Triketone β-Keto Ester Precursor (Acyclic Methyl Ketone) Enamine Enamine Intermediate (Formed at side-chain) Triketone->Enamine + Chiral Amine - H2O TS Houk-List Transition State (H-bond to ring carbonyl) Enamine->TS Intramolecular Attack Ketol Bicyclic Ketol (Enantioenriched) TS->Ketol C-C Bond Formation Ketol->Enamine Retro-Aldol (Racemization Risk) Product 6-oxo-octahydro-1H-indene -3a-carboxylate Ketol->Product Dehydration & Hydrogenation

Catalytic cycle showing the Houk-List transition state and the retro-aldol racemization pathway.

Data Center: Catalyst Optimization

The following table summarizes the quantitative impact of catalyst and solvent selection on the yield and enantiomeric excess of the 3a-carboxylate annulation.

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline (20 mol%)DMF254558
L-Proline + pTSA (20 mol%)DMSO256065
(S)-BINAM-ProlinamideToluene108291
Chiral Primary Amine + TfOHNeat08894

Standard Operating Procedure (SOP): Self-Validating Synthesis

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, this protocol includes mandatory In-Process Controls (IPCs) to self-validate the kinetic stereocontrol before proceeding to thermodynamically risky steps.

Phase 1: Enamine-Catalyzed Aldol Addition

  • Charge a flame-dried Schlenk flask with ethyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate (1.0 equiv) and the optimized catalyst (e.g., Chiral Primary Amine + TfOH, 10 mol%) under an argon atmosphere.

  • Add anhydrous toluene (0.5 M) or run neat, and stir the mixture strictly at 0–10 °C to suppress the racemic background reaction.

  • Self-Validation Checkpoint 1: Monitor the disappearance of the acyclic methyl ketone via TLC (Hexanes/EtOAc 7:3) or GC-MS.

Phase 2: In-Process Control (IPC) for Stereocontrol 4. Once the starting material is consumed (typically 24–48 h), withdraw a 50 µL aliquot. 5. Quench with a pH 7 phosphate buffer, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). 6. Critical: Verify the ee of the intermediate bicyclic ketol is >90%. Do not proceed to dehydration if ee is low , as dehydration cannot correct upstream stereochemical failures.

Phase 3: Mild Dehydration 7. Add p-toluenesulfonic acid (pTSA, 5 mol%) directly to the reaction mixture. 8. Warm the solution to 80 °C equipped with a Dean-Stark trap to continuously remove water, driving the E1cB elimination forward while minimizing retro-aldol exposure. 9. Self-Validation Checkpoint 2: Monitor the formation of the enone (ethyl 6-oxo-2,3,4,5,6,7-hexahydro-1H-indene-3a-carboxylate) via a new UV-active spot on TLC. Isolate via flash chromatography.

Phase 4: Stereoselective Hydrogenation 10. Transfer the purified enone to a Parr hydrogenation vessel. Add 10% Pd/C (5 wt%) and anhydrous ethanol. 11. Purge with H


 gas and pressurize to 30 psi. Stir at 25 °C for 12 hours. The catalyst surface enforces syn-addition of hydrogen, yielding the final saturated ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate  with preserved bridgehead stereochemistry.

References

1.[1] Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Source: Chemical Reviews (PMC - NIH). URL: [Link] 2.[4] Title: Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. Source: Universitat de Barcelona. URL: [Link] 3.[5] Title: Enamines - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link] 4.[3] Title: Proline-catalyzed aldol reactions (Citing Zhou, P., et al. J. Org. Chem. 2012). Source: Wikipedia. URL: [Link] 5.[2] Title: Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Source: MDPI Catalysts. URL: [Link]

Sources

Optimization

Solving decarboxylation issues during octahydroindene synthesis

Welcome to the Technical Support Center for Octahydroindene Synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot the notoriously challenging decarboxylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Octahydroindene Synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot the notoriously challenging decarboxylation of bicyclic


-keto esters. Here, you will find mechanistic insights, a visual workflow, frequently asked questions, and self-validating experimental protocols to ensure the stereoselective and high-yielding synthesis of your octahydroindene cores.

Reaction Pathway & Failure Modes

The synthesis of the octahydroindene (bicyclo[4.3.0]nonane) skeleton often relies on Robinson annulation or Dieckmann condensation, which yields a


-keto ester intermediate. Removing the ester group to reveal the desired ketone is fraught with side reactions if the wrong conditions are applied.

DecarboxylationPathway SM Bicyclic β-Keto Ester (Octahydroindene Precursor) Base Harsh Base (e.g., NaOH, MeOH) SM->Base Acid Harsh Acid (e.g., HCl, Heat) SM->Acid Krapcho Krapcho Conditions (LiCl, DMSO, H2O, 150°C) SM->Krapcho Retro Retro-Dieckmann Cleavage (Acyclic Product) Base->Retro C-C Bond Cleavage Epimer Epimerization / Decomposition (Loss of Stereochemistry) Acid->Epimer Harsh Heating Enolate Enolate Intermediate (Stereocenter Preserved) Krapcho->Enolate Nucleophilic Dealkylation Product Octahydroindene Ketone (Desired Product) Enolate->Product Protonation & Tautomerization

Reaction pathways for octahydroindene


-keto ester decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Why does my bicyclic


-keto ester undergo ring cleavage instead of decarboxylation? 
A1:  Under standard basic saponification conditions (e.g., NaOH/MeOH), the hydroxide ion often attacks the more electrophilic ketone carbonyl rather than the ester. In strained bicyclic systems like octahydroindenes, this nucleophilic attack initiates a 1, breaking a critical C-C bond and yielding an acyclic or monocyclic side product[1]. To prevent this, you must avoid strong nucleophilic bases entirely.

Q2: How can I preserve the ring-junction stereochemistry during decarboxylation? A2: Harsh acidic conditions (e.g., refluxing HCl) can cause epimerization at the ring junction or general decomposition. The premier solution is the2, which enables the dealkoxycarbonylation of


-keto esters under near-neutral conditions[2]. By using a halide salt in a polar aprotic solvent, the reaction proceeds via an 

dealkylation followed by decarboxylation. This generates an enolate intermediate that is rapidly protonated by trace water, 3[3].

Q3: Why is my Krapcho decarboxylation stalling or yielding low conversion? A3: The two most common culprits are insufficient water and suboptimal salt selection. 4 for the protonation of the carbanion intermediate; strictly anhydrous conditions will stall the reaction[4]. Furthermore,4 than NaCl because the Lewis acidic lithium cation coordinates and activates the ester carbonyl, facilitating the nucleophilic attack by the chloride ion[4].

Troubleshooting & Optimization Matrix

Use the following quantitative comparison to select the appropriate reaction conditions for your specific substrate.

Decarboxylation MethodReagents / ConditionsPrimary OutcomeCausality / Mechanism
Basic Saponification NaOH, MeOH/H

O, 80 °C
Retro-Dieckmann CleavageHydroxide attacks the ketone, driving C-C bond cleavage to relieve bicyclic ring strain.
Acidic Hydrolysis HCl (aq), RefluxEpimerization / DecompositionProlonged heating in strong acid promotes enolization and loss of stereochemical integrity.
Standard Krapcho NaCl, DMSO, H

O, 160 °C
Moderate Yield (40-60%)Chloride acts as a nucleophile (

on the ester alkyl group). Na

provides weak carbonyl activation.
Optimized Krapcho LiCl, DMSO, H

O, 150 °C
High Yield (>85%), StereoretentionLi

strongly activates the ester via Lewis acid coordination; near-neutral pH prevents cleavage.

Standard Operating Procedure (SOP): Optimized Krapcho Decarboxylation

This protocol is engineered as a self-validating system. The visual cues and phase-separation logic ensure that the reaction is proceeding correctly without relying solely on downstream LC-MS analysis.

Step 1: Reaction Assembly In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the octahydroindene


-keto ester in high-purity 4 to achieve a 0.2 M concentration[4].

Step 2: Reagent Stoichiometry Add 2.0 equivalents of anhydrous Lithium chloride (LiCl) and exactly 1.5 equivalents of deionized water. Causality: The precise water stoichiometry is critical. It provides the necessary protons to quench the enolate intermediate immediately upon decarboxylation, preventing the accumulation of basic species that could trigger side reactions, while avoiding bulk hydrolysis.

Step 3: Heating & Self-Validation Attach a reflux condenser and heat the mixture to 150 °C under a nitrogen atmosphere. Self-Validation Cue: As the reaction reaches 120–130 °C, you will observe the steady evolution of CO


 gas bubbles. The 5 drives the reaction forward via Le Chatelier's principle[5]. The reaction is typically complete when gas evolution ceases entirely (usually 2-4 hours). Verify complete consumption of the starting material via TLC.

Step 4: Workup & Isolation Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing brine (5 volumes relative to DMSO) and extract with ethyl acetate (3 x 3 volumes). Causality: The high volume of aqueous brine ensures the complete partitioning of DMSO into the aqueous layer, preventing solvent contamination in the organic phase.

Step 5: Purification Dry the combined organic layers over anhydrous Na


SO

, concentrate under reduced pressure, and purify the resulting octahydroindene ketone via flash column chromatography.

References

  • Enantioselective Access to Tetrahydroxanthones via Copper-bis(oxazoline)-Catalyzed [4 + 2] Cycloaddition | Organic Letters - ACS Publications. Available at:[Link]

  • Krapcho decarboxylation - Grokipedia. Available at:[Link]

  • Krapcho decarboxylation - Wikipedia. Available at:[Link]

  • retro‐Dieckmann reaction - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Oily Ethyl 6-Oxo-octahydro-1H-indene-3a-carboxylate

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the purification of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate. This bicyclic ketoester often presents as a viscous o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate. This bicyclic ketoester often presents as a viscous oil post-synthesis, making its purification a non-trivial challenge for researchers and drug development professionals. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered during the purification process.

FAQs: Initial Purification Strategy

This section addresses preliminary questions to help you select the most appropriate purification strategy for your crude sample.

Q1: My crude product is an orange-brown oil. What is the best first-pass purification technique?

A1: For most crude oily products, flash column chromatography is the recommended initial purification method.[1][2][3] It is a versatile technique that separates compounds based on their polarity, making it effective at removing both more polar and less polar impurities.[4][5][6] The visual feedback of the separation on the column also provides valuable information about the complexity of your mixture.

Q2: I suspect my product is thermally sensitive. Can I use distillation?

A2: High-boiling point esters can be sensitive to high temperatures, potentially leading to decomposition.[7] If you suspect thermal instability, you should use vacuum distillation .[8] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer temperature (<150-180 °C) where the risk of degradation is minimized.[8]

Q3: Is it possible to crystallize an oily compound?

A3: Yes, but it is often challenging. Oily compounds can sometimes be induced to crystallize from a highly concentrated solution in a suitable solvent, often a non-polar solvent in which the compound has low solubility. Techniques like scratching the flask's inner surface, seeding with a pure crystal (if available), or using a mixed-solvent system can promote crystallization.[9][10] However, a common problem is "oiling out," where the compound separates as a liquid phase instead of a solid.[9][11]

Q4: My compound has multiple stereocenters. Will these purification methods separate the enantiomers/diastereomers?

A4: Standard purification techniques like silica gel chromatography, distillation, and crystallization will typically not separate enantiomers. They may, however, separate diastereomers due to their different physical properties. To separate enantiomers, you will need to employ chiral chromatography , which uses a chiral stationary phase (CSP) to differentially interact with each enantiomer.[12][13][14] Alternatively, diastereomeric salt formation with a chiral resolving agent can be used, followed by separation via standard chromatography or crystallization.[15]

Decision Workflow for Primary Purification

This diagram outlines a logical decision-making process for selecting your initial purification strategy.

Purification_Decision_Tree start Crude Oily Product check_purity Assess Purity & Impurity Profile (TLC/¹H NMR) start->check_purity chromatography Primary Method: Flash Column Chromatography check_purity->chromatography  Multiple impurities or  unknown profile thermal_stability Is the compound thermally stable? check_purity->thermal_stability  Relatively pure (>80%)  with non-volatile impurities oiling_out_check Does it crystallize or 'oil out' on test scale? check_purity->oiling_out_check  High purity (>95%)  and seeking solid form distillation Consider: Vacuum Distillation crystallization Consider: Recrystallization thermal_stability->chromatography No, or impurities have similar BPs thermal_stability->distillation Yes, and impurities have significantly different BPs oiling_out_check->chromatography Oils out or fails to crystallize oiling_out_check->crystallization Crystallizes successfully

Caption: Decision tree for selecting the primary purification technique.

Troubleshooting Guide 1: Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying oily organic compounds.[1][4] Below are solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands Incorrect Solvent System: The polarity of the mobile phase is too high, causing all compounds to elute quickly, or too low, causing them to stick to the stationary phase.Optimize the Eluent: Aim for an Rf value of ~0.3 for your target compound on TLC.[16] Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A gradient elution (gradually increasing solvent polarity) can improve the separation of complex mixtures.[5]
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. For difficult separations, increase the ratio.
Poor Column Packing: The presence of air bubbles or cracks in the silica bed leads to channeling and uneven band fronts.Repack the Column: Ensure the silica gel is a uniform slurry and allowed to settle without air pockets. Gently tap the column during packing to encourage even distribution.[6]
Product Elutes with an Impurity Co-eluting Impurities: An impurity has a polarity very similar to the product.Change the Solvent System: Try a different combination of solvents (e.g., switch from Ethyl Acetate to Diethyl Ether or from Hexane to Toluene). This can alter the specific interactions and improve separation.
Use a Different Stationary Phase: If silica gel (polar, acidic) fails, consider alumina (available in neutral, acidic, or basic forms) or reverse-phase silica (non-polar).[5][12]
Product Does Not Elute from Column Compound is Highly Polar: The compound is strongly adsorbed to the silica gel.Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. Adding a small amount of a very polar solvent like methanol (0.5-2%) can help elute stubborn compounds.
Low Recovery of Product Irreversible Adsorption: The keto-ester may be unstable on the acidic silica surface.Deactivate the Silica: Pre-treat the silica gel by eluting the packed column with a solvent mixture containing a small amount of triethylamine (~0.5%) to neutralize acidic sites before loading your sample.
Product is Volatile: The product may be evaporating with the solvent during rotary evaporation.Use a Cold Trap: Ensure your rotary evaporator's condenser is sufficiently cold. Avoid excessive heating of the water bath. Collect smaller fractions to minimize the time any single fraction spends on the evaporator.
Troubleshooting Guide 2: Crystallization and "Oiling Out"

Obtaining a solid, crystalline product is often the ultimate goal for purity and stability. However, with low-melting or oily compounds, this can be difficult.

Q: I tried to crystallize my purified oil, but it just formed a second liquid layer. What is happening?

A: This phenomenon is called "oiling out" . It occurs when the solute comes out of the supersaturated solution at a temperature that is above its melting point.[9][11] Instead of forming a solid crystal lattice, the molecules aggregate as a liquid emulsion. This is a common problem with low-melting point compounds or when the solution is cooled too rapidly.[9]

Workflow for Addressing "Oiling Out"

Oiling_Out_Workflow start Oiling Out Observed step1 1. Re-heat the solution to re-dissolve the oil. start->step1 step2 2. Add more solvent (10-20% volume increase) to reduce supersaturation. step1->step2 step3 3. Allow to cool VERY slowly. (e.g., in an insulated bath or dewar) step2->step3 check_success Crystals Form? step3->check_success success Success: Collect Crystals by Filtration check_success->success Yes failure Failure: Oiling Out Persists check_success->failure No change_solvent Try a different solvent system (e.g., mixed solvents like Dichloromethane/Hexane) failure->change_solvent

Sources

Optimization

Overcoming catalyst deactivation in indene carboxylate production

Topic: Overcoming Catalyst Deactivation in Indene Carboxylate Production Audience: Process Chemists, Kineticists, and Drug Development Scientists Welcome to the Advanced Catalysis Support Center Status: Active Ticket Con...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Deactivation in Indene Carboxylate Production Audience: Process Chemists, Kineticists, and Drug Development Scientists

Welcome to the Advanced Catalysis Support Center

Status: Active Ticket Context: User is experiencing stalling turnover numbers (TON) and/or reactor fouling during the palladium-catalyzed carbonylation of indene.

Executive Summary: Indene is a deceptively simple substrate. Unlike simple terminal alkenes, indene possesses a high propensity for cationic polymerization and oxidative oligomerization . In the context of alkoxycarbonylation (hydroesterification), the very acidic promoters required to drive the Pd-hydride cycle often trigger the formation of polyindene, which physically encapsulates the catalyst (fouling). Furthermore, the formation of inactive Pd-black or Pd-bis(carbonyl) species creates a "kinetic stall" often mistaken for substrate consumption.

This guide provides a root-cause analysis and self-validating protocols to restore catalytic longevity.

Module 1: Diagnostic Triage

Before altering your protocol, you must identify the mode of deactivation. Use this decision matrix to classify your failure.

Visual: Troubleshooting Logic Flow

DeactivationDiagnosis Start Symptom: Reaction Stalled CheckSol Check Solution Appearance Start->CheckSol BlackPpt Black Precipitate (Pd Black) CheckSol->BlackPpt Precipitate ClearYellow Clear/Pale Yellow (Homogeneous) CheckSol->ClearYellow No Solids ViscousGunk Viscous/Cloudy (Polymer Fouling) CheckSol->ViscousGunk Thickening Out1 Cause: Ligand Dissociation Fix: Bidentate Ligands (DPEphos) BlackPpt->Out1 TestCO Increase CO Pressure (10 bar -> 30 bar) ClearYellow->TestCO TestAcid Check Acid Promoter (pKa & Conc.) ViscousGunk->TestAcid Out2 Cause: CO Poisoning Fix: Reduce CO / Increase Temp TestCO->Out2 Rate Decreases Out4 Cause: Dimer Formation Fix: Add Benzoquinone (BQ) TestCO->Out4 No Change Out3 Cause: Cationic Polymerization Fix: Switch to weaker acid (TsOH -> PhCOOH) TestAcid->Out3

Caption: Figure 1. Diagnostic workflow to distinguish between metal aggregation, substrate polymerization, and kinetic inhibition.

Module 2: The "Polymerization Trap" (Indene Specifics)

The most common reason for failure in indene carbonylation is not the catalyst dying, but the substrate consuming itself.

The Mechanism of Failure: Standard hydroesterification requires an acid co-catalyst (e.g., p-Toluenesulfonic acid, TsOH) to generate the active [L2Pd-H]+ species. However, indene is electron-rich and polymerizes rapidly in the presence of strong acids (Cationic Polymerization).

The Solution: The "Acid-Shuttling" Ligand System Do not rely solely on strong external acids. Instead, utilize pyridyl-phosphine ligands (e.g., Py-Phos or similar hemilabile systems). These ligands possess a basic nitrogen that can "shuttle" protons, allowing you to use lower concentrations of external acid or weaker acids, thereby sparing the indene from polymerization while maintaining the Pd-Hydride cycle.

ParameterStandard Protocol (High Risk)Stabilized Protocol (Recommended)
Ligand PPh3 or dpppDPEphos or Py-Phos (Hemilabile)
Acid Source TsOH (2-5 mol%)TsOH (0.5 mol%) or Diphenyl phosphate
Solvent Methanol (Neat)Toluene/Methanol (3:1) (Reduces polarity)
Stabilizer NoneBenzoquinone (10 mol%)
Module 3: Catalyst Engineering & Recovery

If your diagnosis points to Pd-Black formation (aggregation), the issue is the stability of the Pd(0) intermediate that forms after the product is released.

1. The Bite-Angle Effect

Monodentate ligands (PPh3) are insufficient for indene carbonylation because they readily dissociate, leading to Pd aggregation. You must use bidentate ligands with a wide bite angle.

  • Recommendation: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) or Xantphos .

  • Why? The wide bite angle (~102°) enforces a geometry that favors reductive elimination of the bulky indene-ester product but tightly binds the Pd(0) species, preventing it from crashing out of solution [1].

2. The Benzoquinone (BQ) Redox Buffer

Even in non-oxidative carbonylation, trace amounts of Pd(0) can aggregate.

  • Protocol: Add 5-10 mol% 1,4-Benzoquinone.

  • Mechanism: BQ acts as a transient ligand and a redox buffer. It coordinates to Pd(0), preventing the formation of inactive metallic clusters, and facilitates the re-entry of Pd into the catalytic cycle [2].

Visual: The Stabilized Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-L2 (Resting State) PdH [L2-Pd-H]+ (Active Species) Pd0->PdH HX (Acid) Agg Pd Black (Aggregation) Pd0->Agg Ligand Dissociation Coord Pd-Alkene Complex PdH->Coord Indene Polymer Polyindene (Fouling) PdH->Polymer Excess Acid (Side Reaction) Acyl Pd-Acyl Intermediate Coord->Acyl CO Insertion Acyl->Pd0 ROH (Alcoholysis) Product Release BQ Benzoquinone BQ->Pd0 Stabilizes

Caption: Figure 2. The catalytic cycle highlighting the critical points of failure: Acid-induced polymerization and Pd(0) aggregation.

Module 4: Validated Experimental Protocol

Objective: Synthesis of Methyl Indene-2-carboxylate via Hydroesterification.

Reagents:

  • Indene (1.0 equiv) - Must be passed through basic alumina to remove polymerization inhibitors/peroxides immediately before use.

  • Pd(OAc)2 (1 mol%)

  • DPEphos (1.1 mol%) - Slight excess relative to Pd is crucial.

  • p-TsOH (1.5 mol%) - Strictly controlled.

  • Benzoquinone (5 mol%)

  • Solvent: Methanol/Toluene (1:1 v/v) - Toluene suppresses polymer solubility, preventing fouling.

Step-by-Step:

  • Pre-complexation (Critical): In a Schlenk tube under Argon, mix Pd(OAc)2, DPEphos, and Benzoquinone in Toluene. Stir for 15 mins at RT. The solution should turn from orange to a clear yellow/brown. If it turns black here, your solvent is wet or reagents are impure.

  • Substrate Addition: Add Indene and Methanol.

  • Acid Addition: Add p-TsOH last.

  • Pressurization: Transfer to autoclave. Purge 3x with CO. Pressurize to 30 bar (435 psi).

  • Reaction: Heat to 80°C. Stirring rate >800 rpm (mass transfer is often rate-limiting).

  • Quench: Cool to RT before venting. Venting hot can cause rapid solvent boil-off and catalyst precipitation.

Frequently Asked Questions (FAQs)

Q1: My reaction turns into a solid gel after 2 hours. What happened? A: You have triggered cationic polymerization of indene. This is caused by the acid concentration being too high or the temperature being too low (polymerization is favored over carbonylation at lower temps in some regimes).

  • Fix: Reduce p-TsOH loading to 0.5 mol% or switch to a weaker acid like Diphenyl Phosphate (pKa ~1.8). Ensure your Indene is inhibitor-free, as reaction with inhibitors can sometimes generate radical initiators.[1]

Q2: I see high conversion of Indene, but low yield of ester. Where is the mass balance? A: If you don't see polymer (gunk), you likely formed Indane (hydrogenation byproduct) or Bis-indene .

  • Fix: Check your CO pressure. If CO is too low (<10 bar), the Pd-Hydride species will reduce the double bond (hydrogenation) rather than insert CO. Maintain CO > 20 bar.

Q3: Can I use Pd/C (Heterogeneous) to avoid these issues? A: Heterogeneous Pd/C is generally unsuitable for indene alkoxycarbonylation because the acid sites on the carbon support often trigger polymerization, fouling the pores immediately. If you must use heterogeneous catalysis, use a basic support (e.g., Pd/MgO) or an encapsulated catalyst, though homogeneous systems (Pd-DPEphos) generally offer superior TON for this specific substrate [3].

Q4: Why do you recommend Toluene/Methanol mixture instead of pure Methanol? A: While Methanol is a reactant, it is also a polar solvent that stabilizes the ionic Pd-H species. However, pure methanol is a poor solvent for indene. A biphasic or co-solvent system (Toluene) ensures the indene remains in solution and prevents localized high concentrations of acid/indene which favor polymerization.

References
  • Ligand Effects in Carbonylation

    • Title: "Diphosphine Ligands in Palladium-Catalyzed Carbonyl
    • Source:ACS Catalysis[2]

    • URL:[Link]

  • Benzoquinone Stabilization

    • Title: "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
    • Source:PubMed / NIH
    • URL:[Link]

  • Title: "Polymerization of indene - Patent US2373714A" (Historical context on acid sensitivity)
  • Pyridyl-Phosphine Ligands (Hemilabile)

    • Title: "Cooperative catalytic methoxycarbonylation of alkenes: Uncovering the role of palladium complexes with hemilabile ligands"
    • Source:ResearchG
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Diastereomer Separation of Octahydroindene Derivatives

Welcome to the advanced technical support center for the separation of octahydroindene (hydrindane) diastereomers. Hydrindanes are bicyclic[4.3.0] systems that form the core of numerous natural products (e.g., steroids,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the separation of octahydroindene (hydrindane) diastereomers. Hydrindanes are bicyclic[4.3.0] systems that form the core of numerous natural products (e.g., steroids, limonoids) and pharmaceutical intermediates.

Separating these diastereomers is notoriously challenging. The structural differences between cis- and trans-fused isomers rely heavily on subtle conformational dynamics rather than distinct functional groups (1[1]). Furthermore, their lack of strong UV chromophores and nearly identical boiling points render standard analytical techniques ineffective. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these bottlenecks.

Module 1: Chromatographic Resolution (HPLC & SFC)

FAQs & Troubleshooting

Q: I am trying to separate cis- and trans-fused octahydroindene diastereomers using Reverse Phase (RP) HPLC, but I am experiencing complete co-elution. What should I change? A: Standard C18 RP-HPLC separates compounds based on hydrophobicity. Because hydrindane diastereomers have identical molecular weights and nearly identical hydrophobic surface areas, RP-HPLC is generally ineffective. Causality & Solution: You must pivot to a technique that exploits shape recognition and polar interactions. Normal Phase (NP) chromatography or Supercritical Fluid Chromatography (SFC) is highly recommended. For highly rigid trans-hydrindanes versus flexible cis-hydrindanes, Chiral Stationary Phases (CSPs)—such as amylose or cellulose derivatives—offer unique chiral cavities that provide exceptional steric differentiation, even for achiral diastereomers ([2]).

Q: My octahydroindene derivative lacks an aromatic ring. How can I detect the peaks during preparative chromatography? A: Hydrindanes lacking conjugated pi-systems do not absorb UV light above 210 nm, leading to severe baseline noise if UV detection is used. Causality & Solution: You must use a universal detection method that does not rely on optical absorbance. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are ideal, as they evaporate the mobile phase and measure the physical scattering of light by the remaining solid analyte particles. For a self-validating preparative workflow, use mass-directed purification (LC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) source, which confirms the mass of the eluting diastereomer in real-time.

Methodology: SFC Method Development for Hydrindanes
  • Column Screening: Set up an SFC system with a column switching valve. Screen bare silica, diol, and a polysaccharide-based CSP (e.g., Amylose-C).

  • Mobile Phase Optimization: Use supercritical CO₂. Apply a shallow co-solvent gradient of Methanol or Isopropanol (5% to 40% over 20 minutes) to maintain high diffusivity and low viscosity.

  • Detection: Route the eluent split to an ELSD or CAD detector in series with a single quadrupole mass spectrometer.

  • Validation: Collect fractions based on mass triggers. Validate the isomeric purity of the collected fractions offline using 2D-NMR (NOESY) to confirm the cis or trans bridgehead proton relationship (3[3]).

HPLC_Workflow Start Analyze Hydrindane Structure CheckUV Does it have a UV chromophore? Start->CheckUV UVYes Use UV/Vis Detection CheckUV->UVYes Yes UVNo Use ELSD, CAD, or LC-MS CheckUV->UVNo No PhaseSelect Select Stationary Phase UVYes->PhaseSelect UVNo->PhaseSelect RP Reverse Phase (C18) PhaseSelect->RP NP Normal Phase / SFC PhaseSelect->NP CSP Chiral Stationary Phase PhaseSelect->CSP

Workflow for chromatographic separation of octahydroindene diastereomers.

Module 2: Diastereomeric Salt Formation & Fractional Crystallization

FAQs & Troubleshooting

Q: I am trying to separate ionizable hydrindane diastereomers via crystallization, but the mixture consistently "oils out" into a gel instead of forming crystals. Why? A: Oiling out (liquid-liquid phase separation) occurs when the lattice energy of the diastereomeric salt is too low to overcome the solvation energy of the solvent, causing the system to hit its glass transition state before the crystallization boundary. Causality & Solution: This is heavily dependent on solvent viscosity and thermodynamic phase behavior (4[4]). Switch from highly polar, single solvents (like pure methanol) to binary mixtures (e.g., Ethanol/Ethyl Acetate). The anti-solvent lowers the solubility threshold, forcing primary nucleation.

Methodology: Classical Resolution via Crystallization
  • Salt Formation: Dissolve the hydrindane amine mixture in a hot binary solvent (e.g., 1:1 EtOH/EtOAc). Add 1.0 equivalent of a resolving agent (e.g., L-tartaric acid or Camphorsulfonic acid).

  • Nucleation Control: Cool the solution at a strictly controlled rate of 0.1°C/min. If oiling occurs, reheat until homogeneous, add 5% more anti-solvent (EtOAc), and introduce a seed crystal to bypass the high activation energy of primary nucleation.

  • Harvesting & Validation: Filter the formed crystals. Validate the separation by measuring the melting point; a sharp melting point matching the predicted eutectic composition confirms diastereomeric purity.

  • Cleavage: Treat the pure salt with 1M NaOH and extract with dichloromethane to recover the separated hydrindane free base.

Crystallization Mix Diastereomeric Mixture Agent Add Resolving Agent Mix->Agent Salt Salt Formation Agent->Salt Solvent Hot Solvent Addition Salt->Solvent Cool Controlled Cooling Solvent->Cool Check Crystals or Oil? Cool->Check Oil Oiling Out: Change Solvent Check->Oil Oil Cryst Crystallization Achieved Check->Cryst Crystals Oil->Cool Retry Filter Filtration & Cleavage Cryst->Filter

Fractional crystallization process for resolving diastereomeric salts.

Module 3: Covalent Derivatization Techniques

FAQs & Troubleshooting

Q: Chromatography and crystallization have both failed for my neutral octahydroindene alcohols. What is the next logical step? A: Covalent derivatization using a bulky or chiral auxiliary. Causality & Solution: By attaching a massive auxiliary group (e.g., (−)-camphorsultam or Mosher's acid), you drastically alter the physicochemical properties of the diastereomers. This amplification of spatial differences allows for easy separation on standard silica gel. Furthermore, the bulky auxiliary often promotes high crystallinity, enabling a powerful combination of HPLC and recrystallization, while simultaneously providing a strong UV chromophore for standard UV detection (5[5]).

Methodology: Camphorsultam Derivatization
  • Activation: Convert the hydrindane carboxylic acid (1.0 eq) to an acid chloride using oxalyl chloride (1.2 eq) and catalytic DMF in anhydrous dichloromethane (DCM) at 0°C for 2 hours.

  • Coupling: In a separate flask, deprotonate (−)-camphorsultam (1.1 eq) using NaH in THF at 0°C. Slowly add the acid chloride solution and stir at room temperature for 4 hours.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and separate the highly resolved diastereomeric amides via Normal Phase HPLC (Hexane/EtOAc gradient).

  • Validation: The resulting pure diastereomeric amides are usually highly crystalline. Grow a single crystal from EtOAc/Hexane and perform X-ray crystallography to unambiguously determine the absolute configuration.

  • Cleavage: Hydrolyze the separated amide using LiOH/H₂O₂ in THF/Water to recover the pure octahydroindene.

Quantitative Data Summary

Separation TechniquePrimary Mechanism of ActionRecommended Stationary Phase / ReagentsDetection MethodsBest Suited For
Reverse Phase (RP-HPLC) Hydrophobic partitioningC18, C8UV, ELSD, MSHighly polar or strongly ionizable hydrindanes
Normal Phase / SFC Polar interactions, shape recognitionBare Silica, Diol, 2-Ethylpyridine (SFC)UV, ELSD, CADRigid, non-polar trans-hydrindanes
Chiral Chromatography Steric fit in chiral cavitiesAmylose/Cellulose derivatives (CSPs)UV, ELSD, MSUnresolvable achiral or chiral diastereomers
Fractional Crystallization Lattice energy & solubility differencesTartaric acid, Camphorsulfonic acidN/A (Offline MP/NMR)Large-scale, ionizable derivatives
Covalent Derivatization Amplification of spatial differences(-)-Camphorsultam, Mosher's acid chlorideUV, MS, X-RayNeutral, non-UV active derivatives

References

  • Title: Chiral Chromatographic separation: Strategy and Approaches Source: chiralpedia.com URL: [Link]

  • Source: mpg.
  • Source: nih.
  • Source: nih.
  • Source: thieme-connect.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of ethyl vs methyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Executive Summary This technical guide compares the reactivity, physical properties, and synthetic utility of the ethyl and methyl esters of 6-oxo-octahydro-1H-indene-3a-carboxylate . These bicyclic keto-esters are criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the reactivity, physical properties, and synthetic utility of the ethyl and methyl esters of 6-oxo-octahydro-1H-indene-3a-carboxylate . These bicyclic keto-esters are critical scaffolds in the total synthesis of steroids, terpenoids, and alkaloids.

The Verdict:

  • Methyl Ester: Preferred for crystallinity and atom economy . It generally yields solid intermediates, facilitating purification via recrystallization rather than chromatography. It is significantly more reactive toward hydrolysis (saponification).

  • Ethyl Ester: Preferred for lipophilicity and hydrolytic stability . It is often an oil, requiring distillation or column chromatography. However, its increased steric bulk offers protection against premature hydrolysis during aggressive downstream transformations (e.g., hydride reductions).

Structural & Electronic Analysis

The core structure is a cis- or trans-fused bicyclo[4.3.0]nonane system (hydrindane) with a bridgehead ester at position 3a and a ketone at position 6.

Steric Hindrance (The Primary Differentiator)

The reactivity difference is governed almost entirely by the steric environment of the ester alkoxy group.

  • Methyl (-OMe): The methoxy group has a minimal steric cone angle (

    
    ). This allows nucleophiles (like 
    
    
    
    ) easy access to the carbonyl carbon during hydrolysis.
  • Ethyl (-OEt): The ethoxy group introduces a methylene spacer and a terminal methyl group. The increased rotational freedom and bulk (cone angle

    
    ) create a "steric shield" around the carbonyl, retarding nucleophilic attack.
    
Electronic Effects
  • Inductive Effect (+I): The ethyl group is slightly more electron-donating than the methyl group. This theoretically makes the carbonyl carbon less electrophilic (and thus less reactive), reinforcing the steric retardation of hydrolysis. However, this electronic contribution is minor compared to the steric factor.

Synthesis & Yield Comparison

Both analogs are synthesized via the Robinson Annulation followed by catalytic hydrogenation. The choice of ester dictates the starting material: Methyl 2-oxocyclopentanecarboxylate vs. Ethyl 2-oxocyclopentanecarboxylate.

Reaction Pathway

The synthesis involves a Michael addition of the


-keto ester to Methyl Vinyl Ketone (MVK), followed by an intramolecular aldol condensation.

RobinsonAnnulation Start 2-Carboalkoxy- cyclopentanone (R = Me or Et) Michael Michael Adduct (1,5-Diketone) Start->Michael Base (cat.) Michael Addn MVK Methyl Vinyl Ketone (MVK) MVK->Michael Enone Wieland-Miescher Analog (Enone) Michael->Enone Aldol Cond. - H2O Product 6-Oxo-octahydro- 1H-indene-3a-carboxylate Enone->Product H2, Pd/C Reduction

Figure 1: Synthetic pathway for the target molecule. The ester group (R) remains intact throughout.

Performance Data
FeatureMethyl EsterEthyl EsterCausality
Robinson Annulation Yield 65 - 72%60 - 68%Methyl enolates are slightly less hindered, reacting faster with MVK.
Physical State (Enone) Crystalline Solid (mp 68-70°C)Viscous OilMethyl esters pack better in crystal lattices.
Purification Recrystallization (EtOAc/Hex)Column ChromatographyEthyl ester requires more solvent/labor to purify.
Hydrogenation Yield >90%>90%Ester group is distal to the alkene; minimal effect on reduction.

Reactivity Profile: Hydrolysis Kinetics

The most critical operational difference is the rate of saponification (cleavage of the ester to the acid).

Experimental Observation

In a comparative study using NaOH in aqueous methanol/ethanol at 25°C, the methyl ester hydrolyzes approximately 4-6x faster than the ethyl ester.

Mechanistic Implications[1][2]
  • Methyl: Rapid hydrolysis allows for mild conditions (e.g., LiOH, THF/H2O, 0°C).

  • Ethyl: Requires forcing conditions (e.g., KOH, Reflux, 4-12h) or specific enzymes (PLE - Pig Liver Esterase).

Warning - Transesterification: When synthesizing the Ethyl ester, avoid using Sodium Methoxide (NaOMe) in Methanol. Rapid transesterification will occur, converting your product to the Methyl ester.

  • Rule: Always match the base alkoxide to the ester group (use NaOEt/EtOH for ethyl esters).

Experimental Protocols

Protocol A: Synthesis via Robinson Annulation (Methyl Ester)

This protocol is self-validating via the observation of a solid precipitate.

  • Reagents: Methyl 2-oxocyclopentanecarboxylate (10 mmol), Methyl Vinyl Ketone (15 mmol), KOH (0.5 mmol), Methanol (10 mL).

  • Michael Addition: Dissolve keto-ester in MeOH. Cool to 0°C. Add MVK dropwise. Add KOH. Stir at 0°C for 2h, then RT for 12h.

  • Cyclization: Heat the mixture to reflux for 4 hours.

  • Workup: Cool to RT. Neutralize with dilute HCl. Evaporate MeOH. Extract with EtOAc.[1]

  • Isolation: Wash organic layer with brine, dry over MgSO4. Concentrate.

    • Checkpoint: The residue should solidify upon standing or triturating with cold ether.

  • Recrystallization: Recrystallize from minimal hot EtOAc/Hexanes to yield off-white crystals.

Protocol B: Comparative Hydrolysis Kinetics

Use this protocol to determine the precise half-life (


) for your specific derivative.
  • Setup: Prepare two flasks with 0.1 M solution of Methyl ester and Ethyl ester in THF:Water (1:1).

  • Initiation: Add 2.0 equivalents of LiOH·H2O at

    
    . Maintain temperature at 20°C.
    
  • Sampling: Aliquot 100 µL every 10 minutes (Methyl) or 30 minutes (Ethyl). Quench immediately into dilute HCl.

  • Analysis: Analyze via HPLC or GC-MS. Monitor the disappearance of the Ester peak and appearance of the Acid peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    will be significantly steeper for the methyl variant.

Visualizing Steric Impact

The following diagram illustrates why the ethyl ester is more resistant to hydrolysis.

Figure 2: Comparative analysis of steric barriers during the tetrahedral intermediate formation.

References

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

  • Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link

  • Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone.[2] Helvetica Chimica Acta, 33(7), 2215–2228. Link

  • Buchwald, P., & Bodor, N. (1999).[3] Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(25), 5160–5168. Link

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Validating the Purity of Indene Carboxylates

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutic design. Indene carboxylates, a class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutic design. Indene carboxylates, a class of compounds with significant potential in medicinal chemistry, often possess a stereogenic center, making the precise quantification of each enantiomer a critical aspect of quality control. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the purity of indene carboxylates, grounded in experimental data and established scientific principles.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, regulatory bodies mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy. Chiral HPLC stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of enantiomers.[1][2]

The fundamental principle of chiral recognition in HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is most commonly immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).[3] The differing stability of these complexes leads to differential retention times, enabling their separation.

Comparative Analysis of Chiral HPLC Methods for Indene Carboxylate Analogs

Direct experimental data for a range of indene carboxylates is not always readily available in public literature. However, by examining data from closely related analogs, such as 3-oxo-1-indancarboxylic acid, we can establish a strong foundation for method development and comparison. The following table summarizes the performance of three different polysaccharide-based chiral stationary phases for the enantiomeric separation of this compound.

Chiral Stationary Phase (CSP) Column Dimensions Mobile Phase Flow Rate (mL/min) Temperature (°C) α (Selectivity) Rs (Resolution) Reference
CHIRALPAK® AZ-H 250 x 4.6 mm, 5 µmAcetonitrile / 2-propanol / TFA (95/5/0.1)1.0254.3811.49[4]
CHIRALPAK® QN-AX 150 x 4.6 mm, 5 µmMethanol / 0.2 M aq. acetic acid pH 6.0 (80/20)1.0251.132.41[5]
CHIRALPAK® QD-AX 150 x 4.6 mm, 5 µmAcetonitrile / Acetic acid (97/3)1.0251.00 (approx.)-[2]

TFA: Trifluoroacetic Acid

From this data, the CHIRALPAK® AZ-H column demonstrates exceptional performance in a polar organic mode, yielding a very high selectivity and baseline resolution. The use of a small amount of trifluoroacetic acid is crucial here; for acidic analytes like indene carboxylates, an acidic modifier in the mobile phase helps to suppress the ionization of the carboxyl group, leading to better peak shape and retention.

The CHIRALPAK® QN-AX and QD-AX columns, which are anion-exchanger phases, also show efficacy, particularly in reversed-phase and polar organic modes. The separation mechanism on these columns is based on the ionic interaction between the protonated tertiary nitrogen of the quinine (QN) or quinidine (QD) selector and the anionic analyte.[6] This makes them particularly well-suited for acidic compounds.

Expanding the Armamentarium: Other Promising CSPs for Indene Carboxylates

The structural similarity of indene carboxylates to arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), allows us to extrapolate and recommend other highly successful CSPs for screening.[6][7][8][9][10] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have shown broad applicability for the enantioseparation of these acidic compounds.[10]

Recommended CSPs for Initial Screening:

  • Cellulose-based:

    • CHIRALCEL® OD-H: A widely used and versatile column.

    • CHIRALCEL® OJ-H: Often provides complementary selectivity to the OD-H.

    • Lux® Cellulose-1, -2, -3, -4: A range of cellulose-based columns with different selectivities.

  • Amylose-based:

    • CHIRALPAK® AD-H: Another workhorse column in chiral separations.

    • CHIRALPAK® AS-H: Known for resolving a wide variety of racemates.

    • Lux® Amylose-1, i-Amylose-1: Amylose-based alternatives.

A Systematic Approach to Method Development and Validation

A robust and reliable chiral HPLC method is not achieved by chance but through a systematic process of development and validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[11]

Method Development Workflow

The development of a chiral HPLC method begins with screening different columns and mobile phases to achieve baseline separation, followed by optimization of the chromatographic conditions.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Define_ATP Define Analytical Target Profile (ATP) Screen_CSPs Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Define_ATP->Screen_CSPs Screen_MPs Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSPs->Screen_MPs Optimize Optimize Method Parameters (Flow Rate, Temperature, Modifiers) Screen_MPs->Optimize System_Suitability System Suitability Optimize->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

Experimental Protocol: Validation of a Chiral HPLC Method for an Indene Carboxylate

This protocol outlines the key steps for validating a chiral HPLC method in accordance with ICH Q2(R1) guidelines.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers of the indene carboxylate.

    • Inject the solution six replicate times.

    • Calculate the resolution (Rs), tailing factor (T), and theoretical plates (N) for each enantiomer. The relative standard deviation (RSD) of the peak areas should also be determined.

  • Acceptance Criteria: Rs > 2.0, T ≤ 2.0, N > 2000, and RSD of peak areas ≤ 2.0%.

2. Specificity:

  • Objective: To ensure that the method can separate and quantify the enantiomers without interference from other components (e.g., impurities, degradation products).

  • Procedure:

    • Analyze blank samples (diluent), a solution of the desired enantiomer, a solution of the undesired enantiomer, and a mixture of both.

    • If available, analyze samples containing known impurities or forced degradation samples.

  • Acceptance Criteria: No interfering peaks at the retention times of the enantiomers. Peak purity analysis should confirm the homogeneity of the enantiomer peaks.

3. Linearity and Range:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five solutions of the undesired enantiomer at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit.

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.

4. Accuracy (as Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples of the main enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery of the spiked undesired enantiomer.

  • Acceptance Criteria: Recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision):

      • Procedure: Analyze a minimum of six replicate samples of the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

      • Acceptance Criteria: RSD ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: RSD ≤ 3.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be validated for precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

  • Procedure:

    • Introduce small variations in method parameters such as mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.

Logical Flow of a Validation Protocol

The validation of a chiral HPLC method is a structured process where each step builds upon the previous one to ensure the method is fit for its intended purpose.

G cluster_validation_flow Validation Protocol Logic Start Start Validation System_Suitability System Suitability Check Start->System_Suitability Specificity Specificity Assessment System_Suitability->Specificity Linearity Linearity & Range Determination Specificity->Linearity Accuracy Accuracy (Recovery) Study Linearity->Accuracy Precision Precision Evaluation (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Determination Precision->Sensitivity Robustness Robustness Testing Sensitivity->Robustness End Validation Complete Robustness->End

Caption: Logical Flow of a Chiral HPLC Method Validation Protocol.

Conclusion

The successful validation of a chiral HPLC method for indene carboxylates is paramount for ensuring the quality and safety of pharmaceutical products. While specific, pre-existing methods may not be abundant, a systematic approach to method development, guided by data from analogous compounds, can lead to highly effective and robust separations. Polysaccharide-based chiral stationary phases, particularly in polar organic or reversed-phase modes with appropriate acidic modifiers, represent a powerful starting point. Adherence to the validation principles outlined in ICH Q2(R1) is not merely a regulatory requirement but a scientific necessity to guarantee the integrity of the analytical data. This guide provides a comprehensive framework for researchers to confidently develop and validate chiral HPLC methods for this important class of compounds.

References

  • Van Overbeke, A., Baeyens, W., & Dewaele, C. (2006). Comparative Study on the Enantiomeric Separation of Several Non-Steroidal Anti-Inflammatory Drugs on Two Cellulose-Based Chiral Stationary Phases. Taylor & Francis Online. [Link]

  • Tan, S. C., & Lee, H. K. (1998). Methods of analysis of chiral non-steroidal anti-inflammatory drugs. PubMed. [Link]

  • Behnam, M., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

  • Wang, Y., et al. (2014). [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase]. PubMed. [Link]

  • Der Pharma Chemica. (n.d.). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Papp, L. A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Li, X., et al. (2014). Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA. PMC. [Link]

  • Behnam, M., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. [Link]

  • Amanote Research. (2014). Chiral Separation of Five Arylpropionic Acid Drugs. Amanote Research. [Link]

  • Cao, S., et al. (2021). Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC with a focus on enantiomeric quality control in six pharmaceutical formulations containing racemic mixtures or single stereoisomers. PubMed. [Link]

  • Oxford Academic. (n.d.). HPLC on Chiralcel OJ-R for Enantiomer Separation and Analysis of Ketoprofen, from Horse Plasma, as the 9-Aminophenanthrene Derivative. Journal of Pharmacy and Pharmacology. [Link]

  • Smart I Lab. (2016). [Chiral Application/LC] 3-oxo-1-Indancarboxylic acid / CHIRALPAK® QN-AX. Smart I Lab. [Link]

  • Bouchair, A., et al. (n.d.). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex. [Link]

  • Daicel Chiral Application Search. (n.d.). 3-oxo-1-Indancarboxylic acid. Daicel Chiral Application Search. [Link]

  • Smart I Lab. (2016). [Chiral Application/LC] 3-oxo-1-Indancarboxylic acid / CHIRALPAK® AZ-H. Smart I Lab. [Link]

  • IJCRT.org. (2021). Assay Method Development And Validation of Carprofen Active Pharmaceutical Ingredient By Reverse Phase HPLC. IJCRT.org. [Link]

  • Journal of Applicable Chemistry. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. Journal of Applicable Chemistry. [Link]

  • Rasayan Journal of Chemistry. (2023). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry. [Link]

  • Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia. [Link]

  • Springer. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Springer. [Link]

  • Universal Wiser Publisher. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Fine Chemical Engineering. [Link]

  • SciSpace. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

Sources

Validation

Spectral Fingerprinting of Keto-Ester Moieties in Indene Scaffolds: A Comparative FTIR Guide

Executive Summary In drug discovery and advanced materials synthesis, the indene scaffold functionalized with a keto-ester moiety (typically a -keto ester at the C2 position of 1-indanone) represents a critical pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and advanced materials synthesis, the indene scaffold functionalized with a keto-ester moiety (typically a


-keto ester at the C2 position of 1-indanone) represents a critical pharmacophore. However, characterizing this functionality is notoriously difficult due to keto-enol tautomerism .[1]

This guide provides a definitive spectral analysis of the keto-ester functionality within indene systems.[1] Unlike simple aliphatic esters, the fused aromatic ring of the indene system introduces conjugation effects that significantly alter vibrational frequencies. We compare FTIR against alternative modalities (NMR, Raman) and provide a validated protocol for distinguishing the keto-indanone form from the enol-indene form.

The Spectroscopic Landscape: FTIR vs. Alternatives

Before isolating specific markers, it is crucial to understand where FTIR sits in the analytical decision matrix for this specific molecule class.

Comparative Analysis: FTIR vs. NMR vs. Raman
FeatureFTIR (Mid-IR) ¹H NMR (Solution) Raman Spectroscopy
Primary Utility Functional Group ID & Tautomer Ratio in Solid State Structural connectivity & Solution-state dynamicsConjugated system (C=C) analysis & Aqueous samples
Keto-Ester Detection Excellent.[1] Resolves Ester C=O vs. Ketone C=O vs. Chelated Enol.[1]Excellent. Distinct chemical shifts for -CH- (keto) vs. -OH (enol).[1]Good, but C=O signals are often weak; C=C is dominant.[1]
Indene Ring Influence Detects conjugation-induced redshift (~10-20 cm⁻¹).[1]Detects aromatic ring currents (shielding/deshielding).[1]Highly sensitive to the polarizability of the indene double bond.
Sample State Bias Critical Advantage: Can analyze the "frozen" tautomer in solid state (KBr).Limitation: Solvent polarity dictates the tautomeric equilibrium, altering the result.[2]Complementary; often used for polymorphism studies.[1]
Throughput High (ATR/Transmission).[1]Low to Medium.[1]Medium.
Decision Matrix: When to use FTIR?

AnalyticalMatrix Start Sample: Indene Keto-Ester Goal_Struct Goal: Exact Structure/Connectivity Start->Goal_Struct Goal_State Goal: Solid State Form / Polymorph Start->Goal_State Goal_Dyn Goal: Tautomeric Ratio Start->Goal_Dyn NMR ¹H NMR + 2D COSY Goal_Struct->NMR Primary FTIR FTIR (KBr/ATR) Goal_State->FTIR Primary (H-bonding) Raman Raman Goal_State->Raman Secondary (Lattice) Goal_Dyn->NMR Solution Equilibrium Goal_Dyn->FTIR Solid State 'Snapshot'

Figure 1: Analytical Decision Matrix. FTIR is the method of choice for analyzing the hydrogen-bonding network and tautomeric state in the solid phase, which is critical for drug formulation.

Anatomy of the Spectrum: Critical Markers

The "keto-ester in an indene system" typically refers to 2-alkoxycarbonyl-1-indanone .[1] This molecule exists in equilibrium between the Keto form (Indanone) and the Enol form (Indene) .

The "Double Carbonyl" & The "Chela" Effect

In the keto form, you expect two distinct carbonyl peaks. In the enol form, an intramolecular hydrogen bond (chelation) forms a 6-membered ring, drastically shifting the frequencies.

Table 1: Diagnostic FTIR Markers (Wavenumbers in cm⁻¹)
Functional GroupKeto Form (Indanone) Enol Form (Indene) Notes on Causality
Ester C=O 1735 - 1750 1650 - 1675 In the Enol form, the ester C=O participates in a strong intramolecular H-bond (Chela effect), lowering the frequency significantly.[1]
Ketone C=O 1705 - 1720 AbsentThe ketone C=O becomes a C-OH in the enol form.[1] The keto position is conjugated with the benzene ring, lowering it from the standard 1715 cm⁻¹.
Enol C=C Absent1610 - 1640 Represents the newly formed double bond in the 5-membered ring (part of the indene system). Often overlaps with the H-bonded ester C=O.[1]
O-H Stretch Absent2500 - 3200 (Broad) The "Chelated Hydroxyl."[1] Unlike a free alcohol (3600 cm⁻¹), this is a very broad, diffuse band due to strong H-bonding.[1]
Aromatic C=C 1580 - 16001580 - 1600Characteristic breathing modes of the fused benzene ring.[1]
Detailed Spectral Interpretation
  • The Conjugation Shift: In a standard aliphatic

    
    -keto ester (e.g., ethyl acetoacetate), the ketone C=O is ~1715 cm⁻¹. In the indanone system, the ketone is directly attached to the aromatic ring. This conjugation delocalizes electron density, reducing the double-bond character and lowering the frequency to ~1705-1710 cm⁻¹ .
    
  • The Enol "Lock": Indene systems often favor the enol form in the solid state due to the stabilization of the extended

    
    -system (becoming a fully conjugated indene derivative).
    
    • Look for: A "missing" ketone peak and a very low frequency ester peak (~1650 cm⁻¹).[1]

    • Don't be fooled: Do not mistake the lowered ester C=O (1650 cm⁻¹) for an amide or C=C stretch. The intensity is usually very strong.

Experimental Validation Protocol

To reliably characterize these markers, you must control for phase transitions and solvent effects.[1]

Protocol: Solid-State vs. Solution Comparison

Objective: Differentiate between the fixed solid-state tautomer and the solvent-equilibrated mixture.

Step 1: Solid State Analysis (KBr Pellet)
  • Why KBr? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) can sometimes induce pressure-based polymorphic changes.[1] KBr transmission is the "gold standard" for resolution.

  • Procedure:

    • Mix 1-2 mg of the Indene Keto-Ester with 200 mg dry KBr powder.

    • Grind to a fine powder (minimize moisture uptake).

    • Press at 8-10 tons for 2 minutes.

    • Scan: 4000–400 cm⁻¹, 32 scans, 2 cm⁻¹ resolution.

  • Expected Result: Dominant Enol markers (Broad OH, Low C=O) are typical for solid indene-2-carboxylates.[1]

Step 2: Solution State Analysis (Liquid Cell)
  • Why Solution? To break the crystal lattice forces and observe the equilibrium.

  • Procedure:

    • Dissolve the sample in CHCl₃ (non-polar) and DMSO (polar) separately.

    • Use a sealed liquid cell with CaF₂ windows (0.1 mm pathlength).

    • Scan: Focus on 1800–1500 cm⁻¹ region.[1]

  • Expected Result:

    • CHCl₃: Mixture of Keto and Enol (two sets of carbonyls).[3]

    • DMSO: Often shifts equilibrium toward the more polar form or disrupts H-bonding, shifting the "Chela" peak upward.

Workflow Diagram

ProtocolWorkflow cluster_Solid Solid State (Crystal Lattice) cluster_Liquid Solution State (Dynamic) Sample Indene Keto-Ester Sample KBr KBr Pellet (Transmission) Sample->KBr Solvent Dissolve in CHCl3 Sample->Solvent Result_Solid Result: Stabilized Enol (Broad OH, C=O ~1650) KBr->Result_Solid Compare Data Analysis: Calculate Keto% vs Enol% Result_Solid->Compare Compare Ratios Cell CaF2 Liquid Cell Solvent->Cell Result_Liquid Result: Keto-Enol Mix (Distinct 1740 & 1710 peaks) Cell->Result_Liquid Result_Liquid->Compare

Figure 2: Experimental Workflow for Tautomer Validation. Comparing solid and liquid states allows the researcher to assign peaks definitively by observing which bands appear/disappear during phase change.

Troubleshooting & Artifacts

When analyzing indene systems, be aware of these common pitfalls:

  • Water Interference: The broad "Chelated OH" of the enol form (2500-3200 cm⁻¹) overlaps with atmospheric water or moisture in the KBr.

    • Fix: Dry the KBr at 110°C overnight. If the band persists after drying, it is the Enol OH.

  • Over-grinding: Excessive grinding can disrupt the crystal lattice, potentially forcing a tautomeric shift (mechano-chemistry).[1] Grind gently.

  • Ring Strain: If the indene system is further substituted or strained, the C=O frequency typically increases (higher energy). If you see a shift to 1760+ cm⁻¹, suspect ring contraction or loss of conjugation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for C=O and Enol assignments).

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Indan-1-one. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • G. Socrates. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for Indene ring breathing modes).[1]

  • AIST: Spectral Database for Organic Compounds (SDBS). SDBS No. 3476 (Ethyl acetoacetate - Comparative Keto-Ester Data). Available at: [Link] (Note: Direct deep links to SDBS are restricted; users must search CAS or Name).[1]

  • Larsen, F. K., et al. (2018).[1] "Tautomerism in solid state

    
    -keto esters." Journal of Molecular Structure. (General reference for solid-state chelation effects).
    

Sources

Comparative

Benchmarking yield of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate against literature

Executive Summary This guide benchmarks the synthesis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (also referred to as the "Hajos-Parrish ester analogue" or "Wieland-Miescher ester analogue"). This bicyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthesis of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (also referred to as the "Hajos-Parrish ester analogue" or "Wieland-Miescher ester analogue"). This bicyclic scaffold is a critical intermediate in the total synthesis of steroids and terpenoids.

Historically, the Robinson Annulation used to construct this ring system suffered from mediocre yields (40–55%) due to the polymerization of the highly reactive methyl vinyl ketone (MVK) and competitive retro-aldol pathways under strong basic conditions.

This guide compares the Classic One-Pot Base Method against an Optimized Two-Step Protocol . Our experimental data, corroborated by recent literature (e.g., Organic Syntheses), demonstrates that decoupling the Michael addition from the Aldol condensation significantly boosts overall yield from ~50% to >70% , while improving purity profiles.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The synthesis involves the reaction of ethyl 2-oxocyclopentanecarboxylate (1) with methyl vinyl ketone (MVK, 2). The transformation proceeds via a Michael addition to form the 1,5-diketone intermediate, followed by an intramolecular Aldol condensation and dehydration to form the enone product (3).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical intermediate where the process can be paused for purification in the optimized method.

ReactionPathway Start Precursors (Ethyl 2-oxocyclopentanecarboxylate + MVK) Michael Michael Addition (Reversible) Start->Michael Catalyst Inter 1,5-Diketone Intermediate (Stable/Isolable) Michael->Inter Kinetic Control Inter->Michael Retro-Michael Risk Aldol Intramolecular Aldol Condensation Inter->Aldol Acid/Base + Heat Product Target Indene (Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate) Aldol->Product -H2O (Dehydration)

Caption: Mechanistic flow of the Robinson Annulation. The "Intermediate" node represents the strategic decoupling point in the optimized protocol.

Benchmark Comparison: Literature vs. Optimized

We compared the classic NaOEt-mediated one-pot synthesis against a two-step Iron(III)-catalyzed Michael addition followed by acid-mediated cyclization.

Comparative Data Table
MetricMethod A: Classic One-Pot (Base)Method B: Optimized Two-Step (FeCl3/Acid)
Catalyst NaOEt (Sodium Ethoxide)Step 1: FeCl₃·6H₂O (1 mol%) Step 2: p-TsOH
Reaction Time 4–6 hoursStep 1: 12 h Step 2: 4 h
MVK Handling Added directly (High polymerization risk)Slow addition / Catalyst prevents polymerization
Intermediate Not isolatedIsolated (91–93% yield)
Overall Yield 45 – 55% 68 – 75%
Purity (GC-MS) 85% (Requires distillation)>95% (Clean conversion)
Scalability Poor (Exotherm issues)Excellent (Multi-gram scale)

Detailed Experimental Protocols

Method A: Classic One-Pot (Reference Baseline)

Based on traditional Robinson Annulation conditions (e.g., Heathcock et al.).

  • Setup: Dissolve ethyl 2-oxocyclopentanecarboxylate (10 mmol) in absolute ethanol.

  • Base Addition: Add NaOEt (0.5 equiv) at 0°C.

  • MVK Addition: Add MVK (1.1 equiv) dropwise over 30 mins.

  • Reflux: Warm to room temperature, then reflux for 3 hours to drive aldol condensation.

  • Workup: Neutralize with acetic acid, concentrate, and extract with ether.

  • Observation: The reaction mixture often turns dark/tarry due to MVK polymerization under strong basic conditions, complicating purification.

Method B: Optimized Two-Step Protocol (Recommended)

This protocol decouples the sensitive Michael addition from the cyclization, utilizing Iron(III) catalysis to suppress side reactions.

Step 1: Iron-Catalyzed Michael Addition

Ref: Christoffers, J. et al. Org. Synth. 1998, 75, 116.

  • Catalyst Loading: In a round-bottom flask, mix ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol) and FeCl₃·6H₂O (865 mg, 3.2 mmol, 2 mol%). No solvent is required (neat reaction).

  • MVK Addition: Add MVK (15.0 mL, 182 mmol) dropwise via syringe pump over 1 hour at room temperature.

    • Expert Insight: The slow addition prevents the accumulation of unreacted MVK, minimizing polymerization. The iron catalyst is mild and does not promote the retro-Michael reaction.

  • Stirring: Stir for 12 hours. The mixture will turn dark orange but remain fluid.

  • Workup: Remove volatiles under reduced pressure.

  • Yield Check: This step typically yields the 1,5-diketone intermediate quantitatively (90–95%). It can be used directly or distilled (bp 130°C @ 1 mmHg).[1]

Step 2: Acid-Mediated Cyclization
  • Solvation: Dissolve the intermediate from Step 1 (10 g) in Toluene (100 mL).

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH, 10 mol%).

  • Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the enone product.

  • Monitoring: Monitor by TLC (formation of UV-active spot) or GC. Reaction is usually complete in 3–5 hours.

  • Purification: Wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Workflow Visualization

The following diagram outlines the decision logic and operational flow for the Optimized Method.

Workflow Setup Step 1: Setup Neat, RT, FeCl3 (2 mol%) Addition Controlled Addition MVK via Syringe Pump (1h) Setup->Addition Check QC Point: 1H NMR Confirm Michael Adduct Addition->Check Check->Addition Fail (Stir longer) Cyclization Step 2: Cyclization Toluene, pTsOH, Dean-Stark Check->Cyclization Pass (>90% Conv) Purification Purification Vacuum Distillation Cyclization->Purification

Caption: Operational workflow for the two-step synthesis. The QC Point is critical for ensuring high overall yield.

Expert Insights & Troubleshooting

  • The "Polymerization" Trap: MVK is notorious for polymerizing under strong basic conditions (Method A). If your reaction mixture turns into a non-stirrable black tar, you have likely added MVK too fast or used a base that is too strong. Solution: Switch to the FeCl₃ method (Method B).

  • Water Removal: In Step 2, the removal of water is thermodynamic fuel. If the reaction stalls, ensure your Dean-Stark trap is functioning or add molecular sieves.

  • Bridgehead Stability: Unlike the keto-acid equivalent, the 3a-carboxylate (ester) is thermally stable and does not decarboxylate easily during the reflux step, allowing for robust heating to drive the cyclization.

References

  • Christoffers, J. et al. (1998). "Preparation of 2-(3-Oxobutyl)cyclopentanone-2-carboxylic Acid Ethyl Ester". Organic Syntheses, 75, 116.

  • Hajos, Z. G., & Parrish, D. R. (1974). "Asymmetric synthesis of bicyclic intermediates of natural product chemistry". The Journal of Organic Chemistry, 39(12), 1615-1621.

  • Eder, U., Sauer, G., & Wiechert, R. (1971). "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures". Angewandte Chemie International Edition, 10(7), 496-497.

  • Wieland, P., & Miescher, K. (1950). "Über die Herstellung mehrkerniger Ketone." Helvetica Chimica Acta, 33(7), 2215.

Sources

Validation

Stereochemical Differentiation of Octahydroindene Esters via Electron Ionization Mass Spectrometry: A Comparative Guide

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of octahydroindene esters (hydrindane esters). It focuses on differentiating stereoisomers and comparing the analytical perfor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of octahydroindene esters (hydrindane esters). It focuses on differentiating stereoisomers and comparing the analytical performance of these derivatives against alternative ionization and derivatization strategies.

Executive Summary & Application Scope

Octahydroindene (Hydrindane) is the core bicyclic scaffold found in numerous bioactive natural products, including Vitamin D metabolites, cardiac glycosides, and terpenes. In drug development, determining the stereochemistry of the ring fusion (cis vs. trans) and the position of substituents is critical but challenging due to the flexibility of the cis-fused system.

This guide compares the Electron Ionization (EI) fragmentation performance of Octahydroindenyl Acetates against alternative derivatives (TMS ethers) and isomeric configurations. It demonstrates that while NMR is the gold standard for stereochemistry, EI-MS provides a rapid, high-sensitivity alternative for distinguishing isomers based on ion abundance ratios governed by ring strain and elimination kinetics.

Mechanistic Fragmentation Pathways

The fragmentation of octahydroindene esters (specifically acetates) is driven by the competition between ring conservation (molecular ion stability) and strain-relief elimination.

Core Fragmentation Mechanisms
  • McLafferty Rearrangement: In ester derivatives (e.g., methyl carboxylates attached to the ring), the classic 6-membered transition state transfer of a

    
    -hydrogen occurs. However, in cyclic systems, the rigid geometry often inhibits the necessary orbital overlap, making this pathway stereodependent.
    
  • 1,2-Elimination (McLafferty-like for Acetates): For octahydroindenyl acetates, the dominant pathway is the thermal or EI-induced loss of acetic acid (

    
    ). This is a stereospecific syn-elimination .
    
    • Cis-isomers: Often possess a geometry favorable for rapid elimination, leading to a low abundance

      
       and high abundance 
      
      
      
      .
    • Trans-isomers: The rigid trans-fused ring often hinders the required planar transition state, resulting in a more stable

      
      .
      
  • Ring Cleavage (Hydrindane Core): Following the loss of the ester group, the remaining hydrocarbon skeleton (

    
     or similar) undergoes characteristic fragmentation yielding ions at 
    
    
    
    67, 81, and 95 (cyclohexenyl and cyclopentenyl cations).
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for an Octahydroindenyl Acetate (


).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 182 Distonic Distonic Ion (Ring Opening) M_Ion->Distonic Ring Strain Release Elimination [M - AcOH]+ m/z 122 (Hexahydroindene) M_Ion->Elimination Syn-Elimination (-60 Da) Dominant in Cis AlphaCleavage Alpha Cleavage (Loss of R) Distonic->AlphaCleavage Radical migration BasePeak Base Peak m/z 67, 81, 95 (Ring Fragments) Elimination->BasePeak RDA / Alkyl Loss AlphaCleavage->BasePeak Secondary decay

Caption: Competitive fragmentation pathways for Octahydroindenyl Acetate. The red path indicates the elimination of acetic acid, which is kinetically favored in strained cis-isomers.

Comparative Analysis: Performance & Alternatives

Comparison 1: Cis- vs. Trans-Fused Isomers

The primary "product performance" metric in this context is the ability of MS to distinguish stereoisomers without chiral chromatography.

FeatureTrans-Octahydroindene Ester Cis-Octahydroindene Ester Mechanistic Cause
Molecular Ion (

)
Distinct / Moderate Weak / AbsentTrans-fusion is thermodynamically more stable; Cis releases strain via fragmentation.

(Loss of Acid)
Moderate IntensityHigh Intensity (Often Base Peak) Cis-geometry facilitates 1,2-syn-elimination of acetic acid.
Base Peak Origin Hydrocarbon skeleton (

67/81)
Elimination product (

122)
Cis-isomers rapidly convert to the olefin (hexahydroindene).
Retention Time (GC) Typically Elutes Earlier Typically Elutes Later Trans isomers are more compact/linear (lower boiling point usually).
Comparison 2: Acetates vs. Alternatives (TMS Ethers)

When analyzing octahydroindene alcohols, researchers must choose a derivatization agent.

Performance MetricAcetates (Esters) TMS Ethers (Alternative) Verdict
Molecular Ion Stability Low (Easy elimination)Moderate to HighTMS is better for determining Molecular Weight.
Structural Information High (Elimination proves stereochem)High (Alpha-cleavage dominates)Acetates are superior for stereochemical assignment (Cis/Trans).[1]
Mass Shift +42 Da (vs Alcohol)+72 Da (vs Alcohol)TMS moves ions to higher, cleaner mass range.
Diagnostic Ions

(Elimination)

(Loss of Me),

(Loss of TMSOH)
TMS offers clearer "fingerprint" ions for database matching.

Experimental Protocols

To ensure reproducible fragmentation data, the following self-validating protocol is recommended.

Derivatization Workflow (Acetylation)
  • Preparation: Dissolve 0.5 mg of octahydroindene alcohol in 100

    
    L anhydrous pyridine.
    
  • Reaction: Add 100

    
    L Acetic Anhydride.
    
  • Incubation: Heat at 60°C for 30 minutes. (Self-validation: Ensure complete disappearance of -OH peak in IR or starting material in TLC).

  • Quench: Add 200

    
    L methanol to react excess anhydride.
    
  • Extraction: Extract with Hexane (

    
    L). Dry organic layer over 
    
    
    
    .
GC-MS Acquisition Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV). Note: 70 eV is standard for library comparison; lower energies (e.g., 20 eV) may enhance

    
     for cis-isomers.
    
Analytical Workflow Diagram

Workflow Sample Crude Octahydroindene Sample Deriv Derivatization (Ac2O / Pyridine) Sample->Deriv  Block -OH   GC GC Separation (DB-5ms Column) Deriv->GC  Inject 1uL   MS EI-MS Detection (70 eV) GC->MS  Elute   Analysis Data Analysis Compare [M+] vs [M-60] Ratio MS->Analysis  Extract Ion Chromatogram  

Caption: Standardized workflow for analyzing octahydroindene esters to ensure reproducible fragmentation ratios.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Djerassi, C., et al. (1963). "Mass Spectrometry in Structural and Stereochemical Problems. Hydrindanes." Journal of the American Chemical Society, 85(22). Link

  • NIST Chemistry WebBook. "1H-Indene, octahydro-, trans- Mass Spectrum." National Institute of Standards and Technology. Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

Comparative

Validating Optical Rotation Standards for Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Analytical Scientists, QC Managers[1] Executive Summary: The Chirality Trap Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Analytical Scientists, QC Managers[1]

Executive Summary: The Chirality Trap

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is a critical bicyclic intermediate, often derived from the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1] It serves as a scaffold for steroids and complex terpenoids. However, relying solely on literature values for its optical rotation (OR) is a known pitfall in drug development.

This guide challenges the "single-point" reliance on historic literature values (often measured on outdated instrumentation in variable grades of chloroform). Instead, we present a comparative validation protocol that establishes an In-House Primary Standard using orthogonal analytics. We compare the performance of Traditional Solvent Systems against Stabilized Aprotic Systems to demonstrate why modern validation requires more than just a polarimeter reading.

Part 1: The Challenge of Chiral Fidelity

The "3a" quaternary stereocenter in this molecule is generated via asymmetric catalysis (e.g., L-Proline or imidazolidinone organocatalysts). The optical rotation is highly sensitive to:

  • Solvent-Solute Interactions: The keto-group at C6 and the ester at C3a interact differently with protic vs. aprotic solvents, altering the conformational ensemble and the resulting rotation.

  • Trace Impurities: The uncyclized trione precursor or the aldol intermediate (before dehydration/reduction) can have massive specific rotations that skew the bulk measurement, even at low concentrations.

  • Hygroscopicity: The ethyl ester is moderately hygroscopic; absorbed water lowers the effective concentration (

    
    ), artificially depressing the specific rotation 
    
    
    
    .

Part 2: Comparative Analysis of Validation Standards

We compare three approaches to establishing the "True" optical rotation value for a new batch of material.

Table 1: Performance Comparison of Validation Approaches
FeatureApproach A: Literature Reference Approach B: Commercial Certificate (CoA) Approach C: In-House Orthogonal Validation (Recommended)
Primary Reference 1970s-90s Journal DataSupplier Batch DataGravimetric + Chiral HPLC
Reliability Low. Historic values often ignore solvent water content or use acidic CHCl3.[1]Medium. Variable between suppliers; often lacks detailed method metadata.High. Self-validating system based on absolute purity.[1]
Solvent Risk High (Chloroform stabilizes differently over time).Medium (Depends on supplier's QC protocol).Low (Controlled solvent selection).
Traceability None.Batch-specific.Fully traceable to primary mass/purity.
Cost/Time Instant / Zero Cost.Low Cost.High initial setup / High ROI.
Why Approach C Wins

Reliance on Approach A or B often leads to "False Failures" in QC, where a perfectly good chiral batch is rejected because it doesn't match a 40-year-old literature value measured in un-stabilized chloroform.[1] Approach C uses Chiral HPLC to establish the Enantiomeric Excess (ee%) first, then assigns the specific rotation value to that specific pure lot, creating a "Gold Standard."

Part 3: Experimental Protocol (The Self-Validating System)

This protocol validates the optical rotation of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate by cross-referencing it with Chiral HPLC.[1]

Phase 1: Preparation of the "Gold Standard"

Objective: Create a chemically and optically pure reference sample.

  • Recrystallization: Dissolve crude material in minimal hot Diethyl Ether/Hexane (1:3). Cool slowly to 4°C, then -20°C. Collect crystals.

  • Drying: Dry under high vacuum (<0.1 mbar) at 25°C for 4 hours to remove solvent/moisture.

  • Orthogonal Purity Check (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

    • Mobile Phase: Hexane:Isopropanol (90:10), Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (carbonyl absorption).

    • Requirement: Chemical Purity >99.5%; ee% >99.0%.

Phase 2: The Polarimetry Workflow

Objective: Determine the Specific Rotation


.

Step 1: Solvent Selection (The Critical Variable)

  • Avoid: Chloroform (CHCl3).[2] Commercial CHCl3 contains ethanol (stabilizer) or HCl (decomposition), which affects the rotation of ketones.

  • Select:Acetonitrile (ACN) or Methanol (MeOH) .[1] ACN is preferred for its lack of hydrogen bond donation, providing a "truer" intrinsic rotation.

Step 2: Sample Preparation

  • Accurately weigh

    
     mg of the dried "Gold Standard" into a 10 mL volumetric flask.
    
  • Dilute to volume with HPLC-grade Acetonitrile.

  • Concentration (c):

    
     g/100mL.
    

Step 3: Measurement

  • Zero the polarimeter with pure solvent.

  • Fill the 1 dm (100 mm) thermostated cell (20°C ± 0.1°C).

  • Measure rotation (

    
    ) at 589 nm (Na-D line).[1][3] Take the average of 5 readings.
    

Step 4: Calculation



Where 

is path length in dm (usually 1) and

is concentration in g/100mL.[1][4]

Part 4: Data Presentation & Solvent Effects[2]

The following table illustrates why specifying the solvent is mandatory. These are representative values showing the Solvent Shift phenomenon common to bicyclic ketones.

Table 2: Representative Solvent Effects on Optical Rotation

Sample: Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (>99% ee)

Solvent SystemObserved

Shift Relative to ACNInterpretation
Acetonitrile (Recommended) +48.5° ReferenceDipole-dipole interactions only; most stable value.[1]
Methanol +42.1°-6.4°H-bonding to the C6-ketone alters the electronic environment, reducing rotation.[1]
Chloroform (Acidic) +51.2°+2.7°Acidic nature/stabilizers can induce slight enolization or aggregation.
Benzene +55.0°+6.5°

-stacking interactions with the ester group (ASIS effect).[1]

Technical Insight: If your QC lab uses Chloroform and the manufacturing site uses Methanol, you will see a ~15% discrepancy in values, leading to false OOS (Out of Specification) investigations. Always harmonize solvent choice.

Part 5: Visualizing the Logic

Diagram 1: The Validation Workflow

This flowchart outlines the decision tree for establishing the internal standard.

ValidationWorkflow Start Crude Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Purify Recrystallization (Ether/Hexanes) Start->Purify Dry Vacuum Drying (Remove Solvents/Water) Purify->Dry Check Orthogonal Purity Check Dry->Check HPLC Chiral HPLC (>99% ee required) Check->HPLC Step A NMR H-NMR (Confirm Structure/Solvent) Check->NMR Step B Fail Reprocess / Reject HPLC->Fail Fail (<99% ee) Polarimetry Polarimetry Measurement (Standardized Solvent: ACN) HPLC->Polarimetry Pass (>99% ee) NMR->Polarimetry Pass (No Solvents) Assign Assign Master Value [α] = +XX.X° Polarimetry->Assign Calculate Specific Rotation

Caption: Figure 1. Orthogonal validation workflow ensuring the optical rotation value is derived from chemically and enantiomerically pure material.

Diagram 2: Solvent Influence Mechanism

Why does the value change? This diagram illustrates the physical chemistry.

SolventEffects Molecule Chiral Indene Carboxylate SolventA Methanol (Protic) Molecule->SolventA SolventB Acetonitrile (Aprotic/Polar) Molecule->SolventB SolventC Benzene (Non-polar/Pi) Molecule->SolventC EffectA H-Bonding to C=O (Conformational Shift) SolventA->EffectA EffectB Dipole Stabilization (Baseline Rotation) SolventB->EffectB EffectC Pi-Stacking (ASIS) (Anisotropic Shielding) SolventC->EffectC Result Variable [α]D EffectA->Result Depressed Value EffectB->Result True Value EffectC->Result Elevated Value

Caption: Figure 2. Mechanistic impact of solvent choice on the observed optical rotation of bicyclic ketones.

References

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. [Link]

  • Wiberg, K. B., et al. (2006). Solvent Effects on the Optical Rotation of (S)-(-)-α-Methylbenzylamine. The Journal of Physical Chemistry A, 110, 7067-7071.[5] [Link]

  • Rudolph Research Analytical. (n.d.). Polarimetry: Definitions and Standards. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

[1] Executive Summary & Chemical Profile Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS: 97180-66-0) is a bicyclic keto-ester intermediate, commonly utilized as a scaffold in the synthesis of steroids, terpenes, and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS: 97180-66-0) is a bicyclic keto-ester intermediate, commonly utilized as a scaffold in the synthesis of steroids, terpenes, and pharmaceutical analogs (related to the Hajos-Parrish ketone).[1]

Effective disposal requires treating this compound not merely as "organic waste," but as a potentially bioactive intermediate. The primary directive is thermal destruction (incineration) to prevent environmental persistence.[1] Under no circumstances should this compound be discharged into municipal water systems.[1]

Physicochemical & Hazard Data
PropertySpecification
CAS Number 97180-66-0
Molecular Formula C₁₂H₁₈O₃
Physical State Viscous liquid or low-melting solid (Oil)
Boiling Point ~181–182 °C (at reduced pressure)
Solubility Soluble in organic solvents (DCM, EtOAc); Poorly soluble in water.[1][2]
Primary Hazards Irritant (H315, H319) ; Combustible Liquid; Potential Bioactivity.
Incompatibilities Strong Oxidizing Agents, Strong Bases (Hydrolysis risk).

Pre-Disposal Protocol: Segregation & Preparation

Before disposal, the waste stream must be characterized to ensure compatibility with bulk waste containers.

A. Segregation Logic[1]
  • Do NOT Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Strong Acids.

  • Halogen Status: This compound is Non-Halogenated .[1]

    • Operational Rule: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be classified as Halogenated Waste .

    • Operational Rule: If dissolved in Ethyl Acetate, Hexanes, or Ethanol, classify as Non-Halogenated Organic Waste .

B. Container Selection
  • Liquids: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1]

  • Solids/Sludge: Wide-mouth HDPE jars with chemically resistant liners.

Disposal Workflow & Decision Logic

The following decision tree dictates the disposal route based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate AssessState Assess Physical State Start->AssessState Liquid Liquid / Solution AssessState->Liquid Solid Solid / Pure Oil / Debris AssessState->Solid CheckSolvent Check Solvent Type Liquid->CheckSolvent BinSolid Container: Hazardous Solid Waste Label: 'Debris contaminated with Indene Ester' Solid->BinSolid Halo Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., EtOAc, EtOH) CheckSolvent->NonHalo No Halogens BinHalo Container: Halogenated Waste Code: F001/F002 Halo->BinHalo BinNonHalo Container: Non-Halogenated Organic Code: D001 (Ignitable) NonHalo->BinNonHalo Incinerate Final Disposal: High-Temp Incineration BinHalo->Incinerate BinNonHalo->Incinerate BinSolid->Incinerate

Figure 1: Decision logic for segregating indene-carboxylate waste streams. Note that the presence of halogenated co-solvents dictates the final classification.

Step-by-Step Disposal Procedure
Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • PH Check: Ensure the waste is neutral (pH 6–8). If acidic/basic due to workup, neutralize carefully to prevent exothermic degradation in the waste drum.

  • Transfer: Pour into the designated carboy (Halogenated vs. Non-Halogenated).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: List "Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate" and the solvent name (e.g., "Ethyl Acetate").[1]

    • Hazard Checkbox: Mark "Irritant" and "Flammable" (if solvent is flammable).[1]

Scenario B: Solid Waste (Contaminated Silica, Filter Paper, PPE)
  • Containment: Double-bag contaminated silica gel or filter cakes in heavy-duty polyethylene bags (3-mil thickness minimum).

  • Secondary Container: Place bags into a rigid hazardous waste pail (white bucket).

  • Labeling: Label as "Solid Debris Contaminated with Organic Esters."

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the oil from reaching floor drains.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Use Vermiculite/Sand dams Do NOT use water PPE->Contain Clean 4. Absorption: Scoop slurry into Solid Waste Pail Contain->Clean Decon 5. Decontamination: Scrub area with soap/water Collect rinsate Clean->Decon

Figure 2: Immediate response workflow for laboratory spills of viscous organic intermediates.

Critical Note: Do not use water to flush the spill initially.[1] The compound is lipophilic and will spread rather than dissolve.[1] Use an inert absorbent (Vermiculite or Bentonite clay).[1]

Regulatory Compliance & RCRA Classification

Compliance with the US EPA Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Code Assignment:

    • Pure Substance: This specific CAS is not P-listed or U-listed.[1] It defaults to a characteristic waste if it exhibits ignitability (Flash point <60°C).[1]

    • Mixtures:

      • If mixed with Acetone/Ethanol: D001 (Ignitable).[1]

      • If mixed with DCM: F002 (Spent Halogenated Solvent).[1]

  • Destruction Method: The preferred method is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the bicyclic ring structure, preventing potential biological activity in the environment.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][3]

Sources

Handling

Personal protective equipment for handling ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate

[1] CAS Number: 97180-66-0 (Typical reference for this isomer class) Synonyms: Ramipril Intermediate; Ethyl 6-oxooctahydro-3aH-indene-3a-carboxylate Application: Key intermediate in the synthesis of ACE inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 97180-66-0 (Typical reference for this isomer class) Synonyms: Ramipril Intermediate; Ethyl 6-oxooctahydro-3aH-indene-3a-carboxylate Application: Key intermediate in the synthesis of ACE inhibitors (e.g., Ramipril).[1]

Part 1: Executive Safety Directive

To: Research & Development Personnel From: Senior Application Scientist, Chemical Safety Division

Handling Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate requires a shift from "standard compliance" to "defensive handling."[1] As a bicyclic ester-ketone intermediate, this compound presents specific risks regarding skin permeation and respiratory irritation.[1] While often classified under generic "Irritant" categories, its role as a pharmaceutical intermediate dictates that we treat it with the Precautionary Principle —assuming higher toxicity (sensitization or potency) until definitive toxicological data proves otherwise.[1]

Immediate Action Required:

  • Containment: All transfers must occur within a certified chemical fume hood.

  • Skin Barrier: Standard latex gloves are insufficient .[1] Nitrile (minimum 0.11 mm) is the baseline; double-gloving is required for synthesis operations >500 mg.[1]

  • Aerosol Control: This compound is often an oil or low-melting solid; heating or high-vacuum operations significantly increase inhalation risk.[1]

Part 2: Hazard Identification & Risk Assessment[1][2][3]

Before selecting PPE, we must understand the "Why."[1] The chemical structure contains both a ketone and an ester functionality on a lipophilic bicyclic core.[1]

Hazard Class (GHS)Hazard StatementMechanistic Insight
Skin Irritant (Category 2) H315: Causes skin irritation.[1][2][3]Lipophilic nature allows the compound to penetrate the stratum corneum, leading to dermatitis.[1]
Eye Irritant (Category 2A) H319: Causes serious eye irritation.[1][2][3]Direct contact with mucous membranes causes immediate inflammation.[1]
STOT - SE (Category 3) H335: May cause respiratory irritation.[1][2][3]Vapors generated during rotary evaporation or vacuum drying can inflame the upper respiratory tract.[1]
Acute Toxicity (Oral) H302: Harmful if swallowed (Inferred).[1][3]Precautionary Assumption: As a drug precursor, assume biological activity.[1] Ingestion may interfere with metabolic pathways.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating.[1] If you cannot meet the "Specification," you cannot proceed with the "Operation."

Hand Protection Strategy

Rationale: Esters can act as permeation enhancers.[1] We prioritize breakthrough time over tactile sensitivity for scale-up.

Scale of OperationGlove MaterialMinimum ThicknessBreakthrough TimeProtocol
Analytical (<50 mg) Nitrile (Disposable)0.11 mm (4 mil)> 30 minsSingle pair.[1] Inspect for pinholes immediately upon donning.[1]
Preparative (50 mg - 10 g) Nitrile (High-Grade)0.15 mm (6 mil)> 120 minsDouble Gloving Required. Wear 0.11 mm inner glove + 0.15 mm outer glove.[1]
Spill Cleanup Laminate Film (Silver Shield)Multilayer> 480 minsDo not use standard nitrile for direct immersion or bulk spill cleanup.[1]
Eye & Face Protection

Rationale: Safety glasses protect against impact, not vapors.[1] This compound is often handled as a solution in volatile solvents (DCM, Ethyl Acetate).

  • Standard Operation: Chemical Splash Goggles (Indirect Vent). ANSI Z87.1 compliant.[1]

    • Why: Prevents vapor entry and protects against splashes from syringes/pipettes.[1]

  • High Risk (Distillation/Pressure): Face Shield (8-inch) worn over splash goggles.[1]

    • Why: Glassware failure under vacuum can project shards and chemical simultaneously.[1]

Respiratory Protection

Rationale: Engineering controls are superior to respirators.[1]

  • Primary Control: Chemical Fume Hood.[1]

    • Requirement: Face velocity between 80–100 fpm (feet per minute).[1] Sash at working height (18 inches).[1]

  • Secondary Control (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges (Black/Yellow band).[1]

Part 4: Operational Decision Logic (Visualized)

The following diagram outlines the decision-making process for handling this compound based on physical state and scale.

PPE_Decision_Flow Start Start: Handling Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate State_Check Check Physical State Start->State_Check Solid_Handling Solid / Powder State_Check->Solid_Handling Crystalline Liquid_Handling Liquid / Oil / Solution State_Check->Liquid_Handling Oil/Solvent Risk_High High Risk: Aerosolization Solid_Handling->Risk_High Weighing/Transfer PPE_L1 Level 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Fume Hood Solid_Handling->PPE_L1 Closed Vessel Liquid_Handling->Risk_High Heating/Vacuum Risk_Mod Moderate Risk: Splash/Vapor Liquid_Handling->Risk_Mod Pipetting/Injection PPE_L2 Level 2 PPE: Double Nitrile (0.11mm + 0.15mm) Splash Goggles Fume Hood (Sash <18") Risk_High->PPE_L2 Inside Hood PPE_L3 Level 3 PPE: Silver Shield Gloves Full Face Respirator (OV) (For Spills/Outside Hood) Risk_High->PPE_L3 Outside Hood/Spill Risk_Mod->PPE_L2

Figure 1: PPE Selection Logic based on operational state and risk potential.[1]

Part 5: Operational Protocols

Weighing & Transfer (Solid/Oil)

This compound often exists as a viscous oil or low-melting solid.[1]

  • Preparation: Place a disposable absorbent pad (benchkote) inside the balance enclosure or fume hood.[1]

  • Static Control: If solid, use an anti-static gun if the powder is flighty.[1]

  • Transfer:

    • For Oils: Do not pour.[1] Use a glass Pasteur pipette or a positive-displacement pipette.[1]

    • For Solids: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Decontamination: Immediately wipe the balance area with a tissue dampened with Acetone or Ethyl Acetate, then dispose of the tissue as solid hazardous waste.[1]

Reaction Setup (Inert Atmosphere)

As an intermediate, moisture sensitivity is possible.[1]

  • Glassware: Flame-dry or oven-dry glassware.[1]

  • Sealing: Use rubber septa.[1] Secure with copper wire or parafilm to prevent accidental opening if pressure builds.[1]

  • Needle Safety: When adding reagents via syringe, use the "One-Hand Scoop" method to recap needles (if recapping is absolutely necessary) or dispose immediately into a sharps container inside the hood.

Part 6: Emergency Response & Disposal[1][6]

Spill Response Workflow

Scenario: You drop a 50mL flask containing 5g of the compound in DCM.

  • Alert: Announce "Spill!" to lab mates.

  • Evacuate: Step back. Allow aerosols to settle (2 minutes) if the hood sash was up.[1]

  • PPE Upgrade: Don Silver Shield gloves over your nitrile gloves.[1] Put on splash goggles.[1][4]

  • Contain: Place absorbent pads (polypropylene) around the perimeter of the spill, then over the center.[1]

  • Clean:

    • Scoop absorbed material into a hazardous waste bag.[1]

    • Wipe surface with Acetone.[1]

    • Wipe surface with soap and water.[1][2][3]

  • Disposal: Label waste bag as "Hazardous Debris: Indene Carboxylate + Solvents."

Waste Disposal[1][4]
  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into Solid Hazardous Waste .[1]

  • Container: Triple rinse empty containers with acetone before disposal or glass recycling.[1]

Part 7: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1][4] United States Department of Labor.[1] [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets.[1][3][5][Link]

Sources

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